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3-[(Carbamoylmethyl)sulfamoyl]benzoic acid Documentation Hub

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  • Product: 3-[(Carbamoylmethyl)sulfamoyl]benzoic acid
  • CAS: 848290-20-0

Core Science & Biosynthesis

Foundational

The Versatile Sulfamoyl Benzoate Scaffold: From Loop Diuretics to Hypoxia-Targeting Oncolytics

Executive Summary: The Privileged Scaffold In the landscape of medicinal chemistry, sulfamoyl benzoic acid (SBA) derivatives represent a "privileged scaffold"—a molecular framework capable of providing high-affinity liga...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, sulfamoyl benzoic acid (SBA) derivatives represent a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Historically anchored by the discovery of loop diuretics like furosemide and bumetanide, this scaffold has evolved beyond renal physiology.

Current pharmaceutical research has repurposed the SBA pharmacophore to target Carbonic Anhydrases (CA) , specifically the tumor-associated isoform CA IX , and emerging G-protein coupled receptors like LPA2 . This guide provides a technical deep-dive into the structure-activity relationships (SAR), synthetic methodologies, and mechanistic pathways defining this class of therapeutics.

Structural Chemistry & Pharmacophore Analysis

The core architecture of bioactive SBA derivatives typically revolves around a 5-sulfamoyl-2-aminobenzoic acid or 5-sulfamoyl-3-aminobenzoic acid skeleton.[1] The physicochemical properties of this scaffold—specifically its acidity (pKa ~3.9 for the carboxylic acid) and the hydrogen-bond donor/acceptor capacity of the sulfonamide—are critical for its "lock-and-key" interactions.

Structure-Activity Relationship (SAR) Rules
PositionFunctional MoietySAR Functionality
C-1 Carboxyl Group (-COOH)Essential for ionic interaction and transport (e.g., OATs). Provides acidity for solubility.
C-2/C-3 Amino/Ether LinkerDetermines backbone geometry. In diuretics, a hydrophobic group here (e.g., furfuryl, butyl) enhances potency.
C-4 Activating Group (Cl, Phenoxy)Electron-withdrawing groups (EWG) increase the acidity of the sulfonamide and enhance lipophilicity.
C-5 Sulfamoyl Group (-SO₂NH₂)The Zinc Binding Group (ZBG). Critical for CA inhibition; essential for NKCC2 interaction.
The "Tail Approach" in Drug Design

For modern applications (e.g., CA IX inhibitors), researchers utilize the "tail approach." By attaching bulky, lipophilic, or charged tails to the sulfonamide nitrogen or the C-2/3 positions, steric hindrance is introduced to exclude the molecule from the ubiquitous, cytosolic hCA II isoform, thereby achieving selectivity for the transmembrane tumor-associated hCA IX.

Therapeutic Vertical 1: Renal Physiology (Loop Diuretics)

Mechanism of Action: NKCC2 Inhibition

Loop diuretics (Furosemide, Bumetanide) target the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) located on the apical membrane of the Thick Ascending Limb (TAL) of the Loop of Henle.[2][3]

Mechanism:

  • Transport: The drug is secreted into the tubular lumen via the Organic Anion Transporter (OAT) system in the proximal tubule.[3]

  • Binding: It binds to the Cl⁻ binding site of the NKCC2 protein on the luminal face.

  • Blockade: This inhibits the reabsorption of Na⁺, K⁺, and 2Cl⁻.

  • Result: The corticomedullary osmotic gradient is abolished, preventing water reabsorption in the collecting duct and causing massive diuresis.

Pathway Visualization (NKCC2)

NKCC2_Inhibition Blood Bloodstream (Systemic Circulation) ProximalTubule Proximal Tubule (OAT Secretion) Blood->ProximalTubule Drug Entry Lumen Tubular Lumen (Thick Ascending Limb) ProximalTubule->Lumen Active Secretion (OATs) NKCC2 NKCC2 Transporter (Apical Membrane) Lumen->NKCC2 Drug Binds Cl- Site IonTransport Na+/K+/2Cl- Reabsorption NKCC2->IonTransport Inhibits Diuresis Diuresis (Water/Na+ Excretion) NKCC2->Diuresis Direct Effect Gradient Osmotic Gradient (Medulla) IonTransport->Gradient Maintains Gradient->Diuresis Loss leads to

Caption: Logical flow of NKCC2 inhibition by sulfamoyl benzoates, leading to the disruption of the medullary osmotic gradient.

Therapeutic Vertical 2: Oncology (CA IX Inhibitors)[5][6]

The Hypoxia-Tumor Axis

Solid tumors often outgrow their blood supply, creating hypoxic regions. In response, HIF-1α (Hypoxia-Inducible Factor) is stabilized, upregulating Carbonic Anhydrase IX (CA IX) .

  • CA IX Function: Catalyzes the hydration of CO₂ to bicarbonate (HCO₃⁻) and protons (H⁺) extracellularly.

  • Survival Benefit: HCO₃⁻ is imported to maintain intracellular pH (pHi) neutrality (preventing apoptosis), while H⁺ acidifies the extracellular space, promoting metastasis and degrading the extracellular matrix.

Selective Inhibition

SBA derivatives act as potent CA Is. The sulfonamide moiety coordinates directly with the Zn²⁺ ion in the enzyme's active site.

  • Challenge: The ubiquitous hCA II isoform is essential for normal physiology.

  • Solution: SBA derivatives with bulky "tails" or specific halogenation patterns (e.g., 2,4-dichloro-5-sulfamoyl) show selectivity for the extracellular active site of CA IX over the cytosolic CA II.

Comparative Potency Data (Ki Values)[7]
Compound ClasshCA I (nM)hCA II (nM)hCA IX (nM)Selectivity (II/IX)
Acetazolamide (Std) 25012250.48
Furosemide >10,00060>2000Low
Novel SBA Derivative (Tail) 3581244.2 29.5
Lasamide Derivative 50413.4 12.0

Data aggregated from recent medicinal chemistry studies [1, 3].[4]

Experimental Protocols: Synthesis & Validation

General Synthesis Workflow

The synthesis of SBA derivatives typically proceeds via Chlorosulfonation followed by Amination .[5][6][7] This protocol is self-validating via TLC and NMR at each stage.

Reagents:

  • Starting Material: 2-chlorobenzoic acid or 4-chlorobenzoic acid.[8]

  • Reagent A: Chlorosulfonic acid (ClSO₃H) - Caution: Highly Corrosive.[7]

  • Reagent B: Thionyl chloride (SOCl₂) - Optional for acid chloride formation.

  • Reagent C: Primary/Secondary Amines.

Step-by-Step Protocol: Synthesis of 5-Sulfamoyl-2-chlorobenzoic Acid
  • Chlorosulfonation (The Electrophilic Attack):

    • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (CaCl₂).

    • Addition: Place 0.1 mol of 2-chlorobenzoic acid in the flask. Add 0.5 mol (excess) of chlorosulfonic acid dropwise at 0°C (ice bath) with constant stirring.

    • Reaction: Heat the mixture to 140°C for 3 hours. Causality: Heat is required to drive the electrophilic aromatic substitution at the meta position relative to the carboxylic acid (which is meta-directing) but the ortho/para directing influence of the chlorine dominates, directing the sulfonyl group to position 5.

    • Quench: Cool to room temperature. Pour the reaction mixture slowly onto 500g of crushed ice. Safety: Exothermic reaction.

    • Isolation: Filter the precipitate (5-chlorosulfonyl-2-chlorobenzoic acid). Wash with cold water.

  • Amination (Sulfonamide Formation):

    • Setup: Dissolve the wet sulfonyl chloride intermediate in acetone or THF.

    • Reaction: Add 0.2 mol of concentrated aqueous ammonia (or specific amine R-NH₂) dropwise while maintaining temperature <10°C.

    • Mechanism: Nucleophilic attack of the amine on the sulfur atom, displacing chloride.

    • Completion: Stir for 1 hour at room temperature. Acidify to pH 2 with 6N HCl to precipitate the product.

    • Purification: Recrystallize from ethanol/water.

Synthetic Pathway Diagram

Synthesis_Workflow Start Benzoic Acid Derivative Step1 Chlorosulfonation (ClSO3H, 140°C) Start->Step1 Inter Sulfonyl Chloride Intermediate Step1->Inter Step2 Amination (R-NH2, <10°C) Inter->Step2 Final Sulfamoyl Benzoic Acid Derivative Step2->Final

Caption: Standard synthetic route for sulfamoyl benzoic acid derivatives via chlorosulfonation.

Emerging Frontiers: Beyond Diuresis and pH Control

Recent research indicates the SBA scaffold's potential in:

  • LPA2 Agonism: 5-sulfamoyl benzoic acid analogs have been identified as sub-nanomolar agonists for the Lysophosphatidic Acid Receptor 2 (LPA2), offering protection against radiation-induced injury [2].

  • NTPDase Inhibition: Sulfamoyl benzamides show promise in inhibiting nucleoside triphosphate diphosphohydrolases, relevant in purinergic signaling modulation for inflammation [4].

References

  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. European Journal of Medicinal Chemistry Reports.6[9][4][10][11][12][13][14]

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry.9[9][4][10][11][12][13][14]

  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules.[12]12[9][4][10][11][12][13][14][15][16]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Royal Society of Chemistry Advances.14[9][4][10][11][12][13][14][16]

  • The Genesis of a Potent Diuretic: A Technical Guide to the Mechanism of Action of 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid. BenchChem Technical Guides.2[3][9][4][10][11][7][12][13][14][15][16]

Sources

Exploratory

Engineering Resilience: The Sulfamoyl Benzoic Acid Scaffold in LPA2 Agonist Design

Executive Summary The lysophosphatidic acid receptor 2 (LPA2) has emerged as a critical G-protein coupled receptor (GPCR) target for mitigating radiation injury and promoting intestinal crypt survival.[1][2] However, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The lysophosphatidic acid receptor 2 (LPA2) has emerged as a critical G-protein coupled receptor (GPCR) target for mitigating radiation injury and promoting intestinal crypt survival.[1][2] However, the endogenous ligand, Lysophosphatidic Acid (LPA), is a phospholipid with poor pharmacological properties: it is rapidly degraded by lipid phosphate phosphatases (LPPs) and lacks receptor subtype specificity.

This guide details the medicinal chemistry strategy used to overcome these limitations by replacing the labile phosphate headgroup with a Sulfamoyl Benzoic Acid (SBA) scaffold. We will explore the structural rationale, synthesis protocols, and validation workflows required to develop high-potency non-lipid LPA2 agonists, exemplified by the prototype compound GRI-977143 .

Part 1: The Pharmacophore Rationale

The Bioisosteric Shift

The core challenge in LPA2 agonist design is mimicking the phosphate headgroup (


) of the endogenous ligand while preventing enzymatic degradation. The SBA moiety functions as a phosphate bioisostere .
  • Charge Mimicry: At physiological pH, the benzoic acid moiety is deprotonated, providing the necessary negative charge to interact with cationic residues in the receptor binding pocket.

  • Geometry: The sulfamoyl group (

    
    ) provides a tetrahedral geometry similar to the phosphate group, correctly orienting the hydrophobic tail into the transmembrane binding cleft.
    
  • Stability: Unlike phosphate esters, the sulfonamide bond is resistant to hydrolysis by LPPs, significantly extending the plasma half-life of the agonist.

Molecular Docking & Binding Mode

Computational modeling and site-directed mutagenesis have revealed that the LPA2 binding pocket contains a cluster of positively charged residues essential for ligand recognition.

Key Interaction Network:

  • The Warhead (SBA): The carboxylate and sulfonyl groups form salt bridges and hydrogen bonds with Lys22 (TM1) and Lys278 (TM6/7 loop).

  • The Tail: A hydrophobic scaffold (often an aryl or heteroaryl system like benzo[de]isoquinoline) extends into the hydrophobic pocket between TM3 and TM5.

LPA2_Binding_Mode cluster_receptor LPA2 Receptor Binding Pocket cluster_ligand SBA Agonist (e.g., GRI-977143) Residue_K22 Lys22 (TM1) (Cationic Anchor) Residue_K278 Lys278 (TM7) (Cationic Anchor) Hydro_Pocket Hydrophobic Cleft (TM3/TM5) SBA_Head Sulfamoyl Benzoic Acid (Phosphate Bioisostere) SBA_Head->Residue_K22 Salt Bridge SBA_Head->Residue_K278 H-Bond Network Linker Alkyl Linker SBA_Head->Linker Tail Hydrophobic Tail (Benzo[de]isoquinoline) Linker->Tail Tail->Hydro_Pocket Van der Waals

Figure 1: Pharmacophore map showing the critical electrostatic interactions between the SBA headgroup and the LPA2 receptor cationic anchors (Lys22/Lys278).

Part 2: Structure-Activity Relationship (SAR)

The potency of SBA derivatives is strictly governed by the "Head-Linker-Tail" architecture.

Structural DomainFunctionSAR Rule
Benzoic Acid (Head) Receptor AnchoringMust be para or meta to the sulfamoyl group. Ortho substitution sterically hinders binding.
Sulfonamide (Linker) OrientationSecondary sulfonamides (

) are preferred. Tertiary sulfonamides often lose potency due to steric clash.
Hydrophobic Tail Affinity & SelectivityBulky, rigid aromatic systems (e.g., naphthalimides) improve selectivity for LPA2 over LPA1/3 compared to flexible lipid chains.

Data Insight: The prototype GRI-977143 (


) utilizes a benzo[de]isoquinoline tail. Optimization of this tail to remove the sulfur linker and rigidify the connection led to Radioprotectin-1 (RP-1) , which boasts sub-nanomolar affinity (

).

Part 3: Chemical Synthesis Protocol

The synthesis of SBA agonists typically follows a convergent strategy, coupling a sulfonyl chloride "head" with an amine-functionalized "tail."

Protocol: Modular Assembly of SBA Agonists

Objective: Synthesize a GRI-977143 analog.

  • Tail Construction (Imide Formation):

    • Reagents: 1,8-Naphthalic anhydride (1.0 eq), 3-aminopropanol (1.1 eq), Ethanol.

    • Procedure: Reflux the anhydride and amine in ethanol for 4–6 hours.

    • Workup: Cool to precipitate the N-(3-hydroxypropyl)naphthalimide. Filter and dry.

    • Activation: Convert the alcohol to a bromide using

      
       in DCM (0°C to RT).
      
  • Linker Installation (Thiol Substitution):

    • Reagents: Thiosalicylic acid (or relevant thiol linker),

      
      , DMF.
      
    • Procedure: React the bromide tail with the thiol nucleophile to attach the linker.

  • Headgroup Coupling (The Critical Step):

    • Note: For direct SBA synthesis, we often start with a chlorosulfonyl benzoic acid.

    • Reagents: 4-(Chlorosulfonyl)benzoic acid, Functionalized Amine Tail, Pyridine/DCM.

    • Step: Dissolve the amine tail in dry DCM with 2.0 eq pyridine. Add the sulfonyl chloride dropwise at 0°C.

    • Reaction: Stir at RT for 12 hours. The pyridine acts as an HCl scavenger.

    • Purification: Acidify with 1N HCl to precipitate the product (the benzoic acid moiety becomes less soluble). Recrystallize from MeOH/Water.

Part 4: Biological Validation Workflows

To validate the synthesized compounds, a self-validating screening cascade is required. We prioritize Calcium Mobilization (Gq pathway) for potency and Caspase Inhibition for therapeutic efficacy.

Protocol: FLIPR Calcium Mobilization Assay

Rationale: LPA2 couples to


, triggering PLC

activation and

-mediated

release. This is the standard readout for agonist potency.

Materials:

  • Cells: MEF (Mouse Embryonic Fibroblasts) from LPA1/LPA2 double-knockout mice, stably transduced with human LPA2 (hLPA2). Control: Vector-transduced cells.[1][2][3][4]

  • Dye: Fluo-4 AM or Fura-2 AM.

  • Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Fatty acid-free).

Step-by-Step:

  • Seeding: Plate hLPA2-MEF cells at 20,000 cells/well in a black-wall 96-well plate. Incubate overnight.

  • Dye Loading: Aspirate media. Add 50

    
     of 4 
    
    
    
    Fluo-4 AM in assay buffer. Incubate 45 mins at 37°C.
  • Equilibration: Wash cells 1x with buffer. Add 45

    
     buffer. Equilibrate at RT for 15 mins.
    
  • Agonist Addition: Prepare 10x stocks of SBA compounds in buffer (0.1% DMSO final).

  • Measurement: Place in FLIPR (Fluorometric Imaging Plate Reader).

    • Baseline: Read fluorescence for 10s.

    • Inject: Add 5

      
       agonist.[5]
      
    • Read: Measure fluorescence every 1s for 60s, then every 3s for 60s.

  • Analysis: Calculate

    
    . Plot dose-response curves to determine 
    
    
    
    .

Validation_Workflow Compound SBA Compound LPA2 LPA2 Receptor Compound->LPA2 Bind Gq Gq Protein LPA2->Gq Activate ERK ERK1/2 Phos. (Survival Signal) LPA2->ERK Secondary Screen PLC PLC-beta Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Ca2+ Release (FLIPR Readout) IP3->Ca Primary Screen Apoptosis Caspase 3/7 (Apoptosis) ERK->Apoptosis Inhibit

Figure 2: Screening logic connecting the molecular mechanism (Gq coupling) to the therapeutic output (Apoptosis inhibition).

Part 5: Therapeutic Application (Radiation Mitigation)

The primary application of SBA-based LPA2 agonists is the mitigation of Acute Radiation Syndrome (ARS) .

Mechanism of Action: Ionizing radiation induces DNA double-strand breaks, triggering the intrinsic apoptotic pathway in intestinal crypt stem cells (


).
  • SBA Agonist Binding: Activates LPA2.

  • Signal Transduction: Recruits the NHERF2 scaffold, activating the ERK1/2 and PI3K/Akt pathways.

  • Effector Modulation:

    • Reduces Bax translocation to the mitochondria.[4]

    • Inhibits Caspase-3 and Caspase-9 cleavage.[3]

    • Enhances DNA repair via resolution of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -H2AX foci.
      
  • Outcome: Preservation of crypt integrity and prevention of "GI-ARS" mortality.

Clinical Relevance: Unlike radioprotectors (which must be given before exposure), SBA agonists like GRI-977143 and RP-1 function as radiomitigators , effective when administered 24–72 hours post-exposure.

References

  • Patil, R., et al. (2014).[6] Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor.[7] Journal of Medicinal Chemistry, 57(16), 7136-7140.[7] Link

  • Kiss, G. N., et al. (2013).[2][8] Mitigation of radiation injury by selective stimulation of the LPA2 receptor.[2][4][9][10] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(1), 117-125. Link

  • Kuo, B., et al. (2018). The LPA2 receptor agonist Radioprotectin-1 spares Lgr5-positive intestinal stem cells from radiation injury in murine enteroids.[10] Cell Signal, 51, 23-33.[10] Link

  • Fells, J. I., et al. (2008). Structure-based drug design identifies novel LPA3 antagonists. Bioorganic & Medicinal Chemistry, 16(11), 6207-6215. Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guide to the Synthesis and Characterization of Transition Metal Complexes with Sulfamoyl Benzoic Acid Ligands

For Researchers, Scientists, and Drug Development Professionals Introduction: Bridging Coordination Chemistry and Medicinal Science Transition metal complexes are at the forefront of modern medicinal chemistry, offering...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Coordination Chemistry and Medicinal Science

Transition metal complexes are at the forefront of modern medicinal chemistry, offering unique three-dimensional structures and electronic properties that can be leveraged for therapeutic benefit. A key strategy in the design of novel metallodrugs is the use of bioactive organic ligands. Among these, sulfamoyl benzoic acids represent a particularly promising class. These ligands incorporate two critical functional groups: a carboxylic acid and a sulfonamide.

The sulfonamide moiety (-SO₂NH₂) is a well-established pharmacophore, renowned for its ability to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2] CAs are implicated in a range of physiological and pathological processes, and their inhibition is a validated strategy for treating glaucoma, epilepsy, and certain types of cancer.[2][3] The carboxylic acid group provides a versatile coordination site for binding to transition metal ions.

By combining sulfamoyl benzoic acid ligands with biologically relevant transition metals such as copper(II), zinc(II), cobalt(II), and nickel(II), it is possible to create novel complexes with enhanced or entirely new biological activities. The metal ion can act as a scaffold, influencing the geometry and electronic properties of the ligand, and may itself contribute to the therapeutic effect. It has been observed that the biological activity of sulfonamides can be significantly enhanced upon coordination to a suitable metal ion.[4][5][6] This guide provides a detailed overview of the synthesis, characterization, and potential applications of these fascinating compounds.

Principles of Synthesis

The synthesis of transition metal complexes with sulfamoyl benzoic acid ligands is typically achieved through a direct reaction between a metal salt and the ligand in a suitable solvent. The sulfamoyl benzoic acid ligand can coordinate to the metal center in several ways, most commonly acting as a bidentate ligand through the deprotonated carboxylate group.[7][8]

Key Considerations for Synthesis:

  • Ligand Deprotonation: The carboxylic acid group of the sulfamoyl benzoic acid (pKa ≈ 3-4) must typically be deprotonated to facilitate coordination to the metal ion. This is often achieved by adding a stoichiometric amount of a base, such as sodium hydroxide, sodium carbonate, or an organic amine, to the reaction mixture.[9]

  • Choice of Metal Salt: The choice of metal salt (e.g., chlorides, sulfates, acetates) can influence the final product. The counter-ion of the salt may or may not be incorporated into the final complex. Acetates are often used as the acetate ion can also act as a ligand.

  • Solvent System: The solvent must be capable of dissolving both the ligand (or its salt) and the metal salt. Common solvents include water, ethanol, methanol, dimethylformamide (DMF), and mixtures thereof. The solvent can also play a role in the coordination sphere of the metal complex.

  • Stoichiometry: The molar ratio of metal to ligand is a critical parameter that determines the structure of the resulting complex. Ratios of 1:2 (metal:ligand) are common, leading to complexes of the type ML₂.[7]

The general synthetic approach involves the separate preparation of a ligand solution (often with a base) and a metal salt solution, followed by the gradual mixing of the two. The reaction often proceeds at room temperature or with gentle heating, leading to the precipitation of the metal complex.

G cluster_reactants Reactants cluster_products Products & Purification Ligand Sulfamoyl Benzoic Acid + Base (e.g., NaOH) Reaction Reaction Vessel (Stirring, Temp Control) Ligand->Reaction Ligand Solution MetalSalt Transition Metal Salt (e.g., CuSO₄·5H₂O) MetalSalt->Reaction Metal Salt Solution Solvent Solvent (e.g., Ethanol/Water) Solvent->Ligand Solvent->MetalSalt Filtration Filtration Reaction->Filtration Complex Precipitated Metal Complex [M(Ligand)₂]·nH₂O Washing Washing (Water, Ethanol) Filtration->Washing Drying Drying Washing->Drying FinalProduct Pure Metal Complex Drying->FinalProduct

Caption: General workflow for the synthesis of transition metal sulfamoyl benzoate complexes.

Detailed Experimental Protocol: Synthesis of Bis(4-sulfamoylbenzoato)copper(II) Tetrahydrate

This protocol describes the synthesis of a representative copper(II) complex.

Materials and Reagents:

  • 4-Sulfamoylbenzoic acid (C₇H₇NO₄S, 98%)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, ≥98%)

  • Sodium hydroxide (NaOH, ≥98%)

  • Ethanol (95%)

  • Deionized water

  • Magnetic stirrer with hotplate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Buchner funnel and filter paper

  • Vacuum oven or desiccator

Procedure:

  • Preparation of the Ligand Solution:

    • In a 250 mL beaker, dissolve 2.01 g (10.0 mmol) of 4-sulfamoylbenzoic acid in 50 mL of ethanol. Gentle warming may be required to aid dissolution.

    • In a separate 100 mL beaker, dissolve 0.40 g (10.0 mmol) of sodium hydroxide in 20 mL of deionized water.

    • Slowly add the NaOH solution to the ethanolic solution of the ligand while stirring continuously. This will form the sodium salt of the ligand.

  • Preparation of the Metal Salt Solution:

    • In a 100 mL beaker, dissolve 1.25 g (5.0 mmol) of copper(II) sulfate pentahydrate in 30 mL of deionized water.

  • Reaction and Complex Formation:

    • While stirring the ligand solution vigorously, add the copper(II) sulfate solution dropwise.

    • A blue precipitate should form immediately.

    • Continue stirring the reaction mixture at room temperature for 2 hours to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Collect the blue precipitate by vacuum filtration using a Buchner funnel.

    • Wash the product three times with 20 mL portions of deionized water to remove any unreacted salts.

    • Follow with two washes of 15 mL portions of ethanol to remove any unreacted ligand and to aid in drying.

    • Dry the final product in a vacuum oven at 60 °C for 4 hours or in a desiccator over anhydrous CaCl₂ until a constant weight is achieved.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals in a well-ventilated fume hood.

  • Copper salts are harmful if swallowed and can cause skin and eye irritation. Sodium hydroxide is corrosive.

Characterization of the Synthesized Complex

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized complex.

G cluster_spectroscopy Spectroscopic Analysis cluster_composition Compositional & Structural Analysis Start Synthesized Complex FTIR FTIR Spectroscopy (Coordination Sites) Start->FTIR UVVis UV-Vis Spectroscopy (Electronic Transitions) Start->UVVis ElemAnal Elemental Analysis (C, H, N, S %) Start->ElemAnal MagSus Magnetic Susceptibility (Geometry, Metal Center) Start->MagSus MolarCond Molar Conductivity (Electrolytic Nature) Start->MolarCond Conclusion Structural Elucidation FTIR->Conclusion UVVis->Conclusion ElemAnal->Conclusion MagSus->Conclusion MolarCond->Conclusion

Caption: A typical workflow for the characterization of a newly synthesized metal complex.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful tool for identifying the coordination mode of the ligand. By comparing the spectrum of the free ligand with that of the metal complex, key shifts in vibrational frequencies can be observed.

  • Protocol: Record the FTIR spectra of the ligand and the complex as KBr pellets in the range of 4000-400 cm⁻¹.

  • Interpretation: The most informative region is 1700-1300 cm⁻¹. The coordination of the carboxylate group to the metal ion is confirmed by the disappearance of the C=O stretching vibration of the free carboxylic acid (around 1680-1700 cm⁻¹) and the appearance of two new bands: the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group.[10][11] The separation between these two bands (Δν = νₐₛ - νₛ) can provide insight into the coordination mode (monodentate, bidentate chelating, or bidentate bridging).[8][12] Additionally, shifts in the S=O and N-H stretching frequencies of the sulfonamide group can indicate its involvement in coordination.

Vibrational Mode Free Ligand (4-sulfamoylbenzoic acid) (cm⁻¹) Copper(II) Complex (Typical) (cm⁻¹) Interpretation of Shift
ν(C=O) of COOH ~1685AbsentDeprotonation and coordination of the carboxylate group.
νₐₛ(COO⁻) N/A~1600-1630Formation of a metal-carboxylate bond.
νₛ(COO⁻) N/A~1380-1410Formation of a metal-carboxylate bond.
νₐₛ(SO₂) of SO₂NH₂ ~1330~1320-1330Minor shift suggests weak or no coordination via sulfonamide oxygen.
νₛ(SO₂) of SO₂NH₂ ~1160~1150-1160Minor shift suggests weak or no coordination via sulfonamide oxygen.

B. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex, which is useful for inferring the geometry of the metal center.

  • Protocol: Dissolve the complex in a suitable solvent (e.g., DMSO) and record the spectrum from 200-800 nm.

  • Interpretation: For a d⁹ copper(II) complex, a broad, low-intensity band in the visible region (typically 550-800 nm) is expected, corresponding to d-d transitions.[13][14] The position and shape of this band are characteristic of the coordination geometry (e.g., octahedral, square pyramidal).[15] More intense bands in the UV region are typically due to ligand-to-metal charge transfer (LMCT) or intra-ligand (π→π*) transitions.[13][16]

C. Elemental and Molar Conductivity Data

These analyses provide fundamental information about the composition and nature of the complex.

Analysis Technique Purpose Typical Result for [Cu(C₇H₆NO₄S)₂]·4H₂O Interpretation
Elemental Analysis Confirms the empirical formula.Calculated: C, 29.81; H, 3.57; N, 4.97%. Found: Values close to calculated.Confirms the 1:2 metal-to-ligand ratio and the presence of water molecules.
Molar Conductivity Determines if the complex is an electrolyte.Low value in DMSO (~5-15 Ω⁻¹cm²mol⁻¹)Indicates a non-electrolytic nature, suggesting the coordinated ligands neutralize the metal's charge.[17]

Applications in Drug Development

The unique combination of a metal ion and a bioactive sulfonamide ligand makes these complexes attractive candidates for various therapeutic applications.

  • Carbonic Anhydrase Inhibition: The primary application stems from the sulfonamide moiety. While the free ligand is a known CA inhibitor, its metal complexes can exhibit modified inhibitory profiles.[1] The metal complex may act as a prodrug, releasing the active sulfonamide ligand, or the entire complex may interact with the enzyme.[18][19] Studies have shown that metal complexes of sulfonamides can be potent inhibitors of CA isozymes II and IV, which are key targets for antiglaucoma drugs.[3][18]

  • Antimicrobial Activity: Many transition metal complexes are known to possess antimicrobial properties. The chelation of a metal ion to a ligand can enhance its antimicrobial activity.[4][5][7] This enhancement is often explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its transport across the microbial cell membrane.[20] These complexes have shown activity against various Gram-positive and Gram-negative bacteria.[6][7]

  • Anticancer Properties: Some transition metal complexes, particularly those of copper, have demonstrated cytotoxic activity against cancer cell lines.[7] The mechanism can involve the induction of oxidative stress, interaction with DNA, or inhibition of key enzymes involved in tumor progression. The presence of the CA-inhibiting sulfamoyl group is particularly relevant here, as CA IX is a transmembrane isoform overexpressed in many hypoxic tumors and is a target for anticancer therapies.[2]

Conclusion

The preparation of transition metal complexes using sulfamoyl benzoic acid ligands provides a versatile platform for the development of novel therapeutic agents. By leveraging the principles of coordination chemistry, researchers can synthesize a wide array of complexes with tunable properties. The detailed protocols and characterization techniques outlined in this guide offer a solid foundation for scientists entering this exciting field. The potential for these complexes to act as carbonic anhydrase inhibitors and antimicrobial agents warrants further investigation and highlights their promise in the landscape of medicinal inorganic chemistry.

References

  • ResearchGate. (2021). Antibacterial metal complexes of o‐sulfamoylbenzoic acid: Synthesis, characterization, and DFT study. Available at: [Link]

  • UFS. (2022). Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. Available at: [Link]

  • SciSpace. (n.d.). Infrared and UV-Vis studies of copper(II) complexes of 3,6-bis((saliclidenamino)ethyl)- sulfanylpyridazine. Available at: [Link]

  • MDPI. (2022). Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. Available at: [Link]

  • Hübner, M. (n.d.). SPECTROSCOPIC STUDIES OF COPPER (II) COMPLEXES WITH SOME AMINO ACID AS LIGAND. Available at: [Link]

  • ResearchGate. (2013). Synthesis and spectroscopic characterization of transition metal complexes of methyl and methoxy substituted 2- sulfamoylbenzamides. Available at: [Link]

  • PubMed. (2003). Ultraviolet spectrophotometric characterization of copper(II) complexes with imidazole N-methyl derivatives of L-histidine in aqueous solution. Available at: [Link]

  • PMC. (n.d.). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Available at: [Link]

  • PMC. (n.d.). Metal complexes of sulfamethazine/benzoin-based Schiff base ligand: synthesis, characterization, DFT calculations, and antimicrobial activities. Available at: [Link]

  • Semantic Scholar. (n.d.). Modelling the IR spectra of aqueous metal carboxylate complexes: correlation between bonding geometry and stretching mode wavenumber shifts. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis Of Transition Metal Complexes Derived from 4-( ( 3 , 5-dichloro-2-hydroxy Benzylidene ) amino ) Benzene Sulphonamide : In-vitro Antimicrobial and Anticancer Activities. Available at: [Link]

  • ResearchGate. (n.d.). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Available at: [Link]

  • SciSpace. (n.d.). Modelling the IR spectra of aqueous metal carboxylate complexes: correlation between bonding geometry and stretching mode wavenumber. Available at: [Link]

  • ACS Publications. (2011). Coordination Polymers of 5-(2-Amino/Acetamido-4-carboxyphenoxy)-benzene-1,3-dioic Acids with Transition Metal Ions: Synthesis, Structure, and Catalytic Activity. Available at: [Link]

  • PMC. (n.d.). Carbonic Anhydrase Inhibitors. Part 541: Metal Complexes of Heterocyclic Sulfonamides: A New Class of Antiglaucoma Agents. Available at: [Link]

  • ResearchGate. (n.d.). Infrared spectroscopy of metal carboxylates: II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Available at: [Link]

  • ResearchGate. (n.d.). Metal Complexes of Sulfonamides as Dual Carbonic Anhydrase Inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of o‐sulfamoylbenzoic acid (2) and its metal complexes (3‐7).... Available at: [Link]

  • Hindawi. (n.d.). Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Infrared study of the surface reaction of gaseous sulphuryl chloride with metal carboxylates. Available at: [Link]

  • PubMed. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Available at: [Link]

  • Wiley Online Library. (n.d.). Synthesis and Characterisation of Transition Metal Complexes of a Novel 1,5‐benzodiazepine‐Functionalised Tertiary Phosphine. Available at: [Link]

  • SpringerLink. (2022). Metallo-Drugs as Promising Antibacterial Agents and Their Modes of Action. Available at: [Link]

  • American Chemical Society. (n.d.). Modular synthesis of metal-sulfonamidate complexes for activation of industrially-relevant small protic molecules. Available at: [Link]

  • MDPI. (2020). New Antimicrobial Strategies Based on Metal Complexes. Available at: [Link]

  • JOCPR. (n.d.). Synthesis and characterization of transition metal complexes with newly synthesized substituted benzothiazole. Available at: [Link]

  • MDPI. (2022). Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes. Available at: [Link]

  • Journal of Scientific Research. (2009). Synthesis and Characterization of Transition Metal Complexes with. Available at: [Link]

Sources

Application

Application Note: Antimicrobial Profiling of Sulfamoyl Benzoic Acid Derivatives

Topic: In Vitro Antimicrobial Testing Methods for Sulfamoyl Benzoic Acid Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Scientists [1] Introd...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Antimicrobial Testing Methods for Sulfamoyl Benzoic Acid Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Scientists

[1]

Introduction & Scientific Context

Sulfamoyl benzoic acid derivatives represent a hybrid pharmacophore, merging the structural properties of sulfonamides (folate synthesis inhibitors) with benzoic acid moieties (membrane permeabilizers/pH modulators). While these compounds show promise against multidrug-resistant (MDR) Gram-positive pathogens (e.g., S. aureus) and select Gram-negatives, their physicochemical properties—specifically poor aqueous solubility and pKa-dependent ionization—create significant hurdles in in vitro testing.

This guide moves beyond generic protocols to address the specific "pain points" of testing this chemical class:

  • Solubility Artifacts: Preventing precipitation in aqueous media which mimics false resistance.

  • Media Antagonism: Overcoming thymidine/PABA interference which neutralizes sulfonamide-like activity.

  • Bacteriostatic "Trailing": Interpreting MIC endpoints when growth is inhibited but not eliminated.

Pre-Analytical Phase: Compound Handling & Solubility

The Challenge: Sulfamoyl benzoic acid derivatives often exhibit low solubility in standard Mueller-Hinton Broth (MHB). Inadequate solubilization leads to micro-precipitation, causing "false negative" results (drug settles out of solution before acting on bacteria).

Protocol A: Stock Solution Preparation (The "DMSO Limit" Rule)

Principle: Dimethyl sulfoxide (DMSO) is the solvent of choice, but it is toxic to bacteria at high concentrations. The final assay concentration of DMSO must remain < 1% (v/v) to ensure observed inhibition is due to the drug, not the solvent.

Step-by-Step:

  • Weighing: Weigh 10.24 mg of the sulfamoyl derivative.

  • Primary Solubilization: Dissolve fully in 1 mL of 100% DMSO.

    • Concentration: 10,240 µg/mL.

    • Troubleshooting: If the solution remains cloudy, sonicate for 5 minutes at 40°C.

  • Intermediate Dilution: Dilute 1:10 in sterile water or MHB (depending on precipitation risk).

    • Note: If adding water causes immediate precipitation, keep the stock in 100% DMSO and perform the 1:100 dilution directly into the assay plate (see Diagram 1).

Visualization: Solubilization Workflow

StockPrep Powder Solid Compound (10.24 mg) DMSO 100% DMSO (1 mL) Powder->DMSO Stock Master Stock (10,240 µg/mL) DMSO->Stock Check Visual Check (Clear?) Stock->Check Sonicate Sonicate (40°C, 5 min) Check->Sonicate Cloudy Working Working Stock (Dilute 1:100 in Assay) Check->Working Clear Sonicate->Check

Caption: Workflow for preparing high-concentration stocks while managing solubility risks.

Primary Screening: MIC Determination (Broth Microdilution)

Standard: CLSI M07 / ISO 20776-1 [1].[1] Critical Nuance: Sulfamoyl derivatives act on the folate pathway (Dihydropteroate synthase inhibition). Standard media contains thymidine, which bacteria can scavenge to bypass this inhibition. You MUST use Cation-Adjusted Mueller-Hinton Broth (CAMHB) specifically certified as "Low Thymidine/Thymine."

Protocol B: The "Trailing Endpoint" Microdilution

Materials:

  • 96-well polystyrene plates (U-bottom).

  • CAMHB (Low Thymidine).

  • Inoculum:

    
     CFU/mL.
    
  • Resazurin (optional, for clearer endpoints).

Procedure:

  • Dispense Media: Add 100 µL of CAMHB to columns 2–12. Add 200 µL to column 1 (drug control).

  • Drug Addition: Add 2 µL of Master Stock (from Protocol A) to Column 1.

  • Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, transfer to Col 3... discard after Col 10.

    • Result: 2-fold dilution series.[2][3]

    • Col 11:[4] Growth Control (Bacteria + DMSO + Media).

    • Col 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of standardized bacterial suspension (

    
     CFU/mL) to wells 1–11. Final assay concentration becomes 
    
    
    
    CFU/mL.[5]
  • Incubation: 16–20 hours at 35°C ± 2°C.

Data Interpretation (The 80% Rule): Sulfonamide-like drugs often allow slight growth (haze) even at inhibitory concentrations.

  • Standard Drugs: MIC = First clear well (no visible growth).

  • Sulfamoyl Derivatives: MIC = The lowest concentration showing

    
     reduction in growth compared to the control. Do not disregard a faint button of growth [2].
    

Visualization: Plate Layout & Logic

PlateLayout Layout Col 1 Col 2 Col 3 ... Col 10 Col 11 Col 12 High Conc ... ... ... Low Conc Growth Ctrl Sterile Ctrl Drug + Bact Drug + Bact ... ... Drug + Bact Bact + DMSO Media Only Interpretation Read MIC at ≥80% Inhibition Layout:c10->Interpretation

Caption: 96-well plate map emphasizing controls and the specific reading requirement for static drugs.

Secondary Characterization: MBC & Time-Kill Kinetics

Since sulfamoyl benzoic acid derivatives are often bacteriostatic (inhibiting growth rather than killing), distinguishing between MIC and MBC (Minimum Bactericidal Concentration) is vital for clinical translation.

Protocol C: Determining the MBC
  • Sampling: From the MIC plate (Protocol B), remove 10 µL from the MIC well and the two wells above the MIC (2x and 4x MIC).

  • Plating: Spot these aliquots onto non-selective agar (e.g., Tryptic Soy Agar).

  • Incubation: 24 hours at 37°C.

  • Counting:

    • Bacteriostatic: Heavy growth visible on agar (Reversible inhibition).

    • Bactericidal: < 5 colonies (99.9% kill).

Protocol D: Time-Kill Kinetics

Objective: Determine the rate of killing over 24 hours. Setup:

  • Tube A: Control (Bacteria only).

  • Tube B: 1x MIC.

  • Tube C: 4x MIC.

  • Sampling Points: 0h, 4h, 8h, 24h.

Data Presentation: Summary Table

Parameter Definition Sulfamoyl Expectation Clinical Relevance
MIC Min. Inhibitory Conc. 4 – 64 µg/mL Potency indicator.
MBC Min.[6] Bactericidal Conc. Often > 4x MIC High MBC/MIC ratio indicates static activity.

| PAE | Post-Antibiotic Effect | 0.5 – 2.0 hours | Duration of suppression after drug removal. |

Mechanism of Action: Folate Pathway Validation

To confirm the sulfamoyl derivative is acting via the expected mechanism (DHPS inhibition) and not non-specific membrane toxicity (due to the benzoic acid moiety), perform the PABA Reversal Test .

Concept: If the drug competes with PABA (para-aminobenzoic acid) for the DHPS enzyme, adding excess PABA should neutralize the drug's effect, restoring bacterial growth.

Protocol:

  • Run a standard MIC test (Protocol B).

  • Run a parallel MIC test supplemented with excess PABA (100 µg/mL) .

  • Result: If the MIC shoots up (e.g., from 8 µg/mL to >128 µg/mL) in the presence of PABA, the mechanism is confirmed as folate pathway inhibition [3].

Visualization: Mechanism & Competition

Mechanism PABA PABA (Substrate) DHPS DHPS Enzyme (Target) PABA->DHPS Normal Bind Drug Sulfamoyl Derivative Drug->DHPS Competitive Inhibition Folate Folate Synthesis DHPS->Folate DNA DNA/RNA Production Folate->DNA

Caption: Competitive inhibition model: Sulfamoyl derivatives block PABA binding at the DHPS active site.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition.[7]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Reading Guide for Broth Microdilution.

  • Seydel, J. K. (1968). "Sulfonamides, Structure-Activity Relationship and Mode of Action." Journal of Pharmaceutical Sciences.

  • BenchChem. (2025).[2] "The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide."

Sources

Method

Application Note &amp; Protocol: Solvent Selection and Recrystallization for the Purification of 3-[(Carbamoylmethyl)sulfamoyl]benzoic acid

Abstract This document provides a comprehensive guide for the selection of an optimal solvent system and the subsequent purification of 3-[(Carbamoylmethyl)sulfamoyl]benzoic acid via recrystallization. Purity of active p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the selection of an optimal solvent system and the subsequent purification of 3-[(Carbamoylmethyl)sulfamoyl]benzoic acid via recrystallization. Purity of active pharmaceutical ingredients (APIs) and research compounds is critical for accurate downstream applications and drug development. Recrystallization is a robust and scalable technique for purifying solid organic compounds.[1] This guide outlines the theoretical principles of solvent selection, provides a systematic protocol for empirical solvent screening, and details a full recrystallization procedure tailored to the physicochemical properties of the target molecule.

Introduction: The Rationale for Purification

3-[(Carbamoylmethyl)sulfamoyl]benzoic acid is a molecule possessing multiple functional groups: a carboxylic acid, a sulfonamide, and a primary amide. This structural complexity makes it a valuable scaffold in medicinal chemistry and materials science. However, synthetic routes often yield crude products containing residual starting materials, by-products, or reagents. These impurities can interfere with biological assays, alter physicochemical properties, and compromise the integrity of research data.

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[2] The ideal solvent will dissolve the target compound completely at an elevated temperature but poorly at lower temperatures.[3] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, while impurities remain dissolved in the mother liquor.[4]

Physicochemical Properties & Solvent Strategy

Understanding the structure of 3-[(Carbamoylmethyl)sulfamoyl]benzoic acid is key to a rational solvent selection strategy.

  • Structure: C₉H₁₀N₂O₅S

  • Key Functional Groups: Carboxylic acid (-COOH), Sulfonamide (-SO₂NH-), Primary Amide (-CONH₂), Aromatic Ring.

  • Polarity: The presence of multiple hydrogen bond donors (-OH, -NH) and acceptors (C=O, S=O) makes the molecule highly polar. The aromatic ring contributes some non-polar character.

  • Solubility Prediction: Due to its high polarity and capacity for hydrogen bonding, polar protic solvents (like water, alcohols) and polar aprotic solvents (like acetone, DMSO) are expected to be effective at dissolving the compound.[3] The "like dissolves like" principle suggests that solvents capable of hydrogen bonding will be strong candidates.[5] Aromatic compounds are also known to crystallize well from solvents like toluene, although this is less likely to be a primary solvent here due to the compound's polarity.[5]

Given the molecule's characteristics, both single-solvent and mixed-solvent systems are viable. A mixed-solvent system is often employed when no single solvent meets all the ideal criteria.[6] This typically involves a "good" solvent in which the compound is highly soluble and a miscible "bad" or "anti-solvent" in which the compound is poorly soluble.[7][8]

Protocol 1: Systematic Solvent Screening

This protocol is designed to efficiently screen a range of solvents to identify the most promising candidates for recrystallization.

Objective: To identify a solvent or solvent pair that dissolves 3-[(Carbamoylmethyl)sulfamoyl]benzoic acid when hot but yields a high recovery of crystals upon cooling.

Materials:

  • Crude 3-[(Carbamoylmethyl)sulfamoyl]benzoic acid

  • Test tubes (e.g., 13x100 mm)

  • Small-volume measuring tools (pipettes, graduated cylinders)

  • Heating block or water bath

  • Vortex mixer

  • Candidate solvents (see Table 1)

Procedure:

  • Preparation: Place approximately 20-30 mg of the crude solid into several separate test tubes.

  • Room Temperature Test: To each tube, add a candidate solvent dropwise (start with ~0.5 mL). Vortex the mixture. Observe if the solid dissolves completely at room temperature.

    • Interpretation: If the solid dissolves readily in the cold solvent, that solvent is unsuitable as a primary recrystallization solvent because recovery will be poor.[2] It may, however, be useful as the "good" solvent in a mixed-solvent system.

  • Hot Solubility Test: If the solid did not dissolve at room temperature, heat the test tube in a heating block or water bath to the boiling point of the solvent.[9] Add small additional portions of the solvent, heating and vortexing after each addition, until the solid just dissolves. Record the approximate volume of solvent used.

    • Interpretation: An ideal solvent will dissolve the compound completely at its boiling point in a reasonable volume (e.g., 1-5 mL per gram). If a very large volume is required, the solvent is not a good choice.

  • Cooling & Crystallization Test: Once a hot, saturated solution is formed, allow the test tube to cool slowly to room temperature. If no crystals form, gently scratch the inside of the tube with a glass rod just below the liquid surface to induce crystallization.[10]

  • Cold Insolubility Test: After cooling to room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.[7]

  • Evaluation: Visually estimate the quantity of crystals formed. A successful solvent will produce a large crop of crystals. Compare the results across all tested solvents to select the best candidate(s).

Table 1: Candidate Solvents for Screening
SolventTypeBoiling Point (°C)Rationale & Safety Notes
Water Polar Protic100Excellent for polar compounds with H-bonding.[3] Benzoic acid itself is recrystallized from water.[11] Non-toxic and non-flammable.
Ethanol (95%) Polar Protic~78Often a good solvent for sulfonamides and carboxylic acids.[9] Flammable.
Isopropanol Polar Protic82Similar to ethanol; commonly used for sulfonamide purification.[12] Flammable.
Acetone Polar Aprotic56Good solvent for moderately polar compounds. Very volatile and flammable.[3]
Ethyl Acetate Moderately Polar77May be a good "good" solvent in a mixed system. Flammable.
Ethanol/Water Mixed ProticVariableA very common and effective mixed-solvent system for polar organic molecules.[10]
Acetone/Water MixedVariableAnother powerful mixed-solvent system.

Visualization of Key Workflows

Diagram 1: Solvent Selection Workflow

The following diagram illustrates the logical decision-making process for selecting a suitable recrystallization solvent system.

SolventSelection start Start: Crude Solid test_rt Test Solubility in Cold Solvent (0.5 mL) start->test_rt dissolves_rt Solid Dissolves? test_rt->dissolves_rt no_dissolve_rt Solid Insoluble dissolves_rt->no_dissolve_rt No reject_solvent Reject as Single Solvent. Consider as 'Good' Solvent for Mixed System. dissolves_rt->reject_solvent Yes heat_sol Heat to Boiling & Add Solvent Until Dissolved no_dissolve_rt->heat_sol dissolves_hot Solid Dissolves? heat_sol->dissolves_hot cool_sol Cool Slowly to RT, then Ice Bath dissolves_hot->cool_sol Yes insoluble_hot Insoluble or Requires Excessive Volume. Reject Solvent. dissolves_hot->insoluble_hot No crystals_form Crystals Form? cool_sol->crystals_form no_crystals No Crystals Formed. (Too Soluble or Supersaturated). Try Scratching/Seeding. crystals_form->no_crystals No good_solvent SUCCESS: Good Candidate Solvent. crystals_form->good_solvent Yes

Caption: Decision tree for single-solvent screening.

Protocol 2: Bulk Recrystallization

This protocol details the steps for purifying a larger quantity of 3-[(Carbamoylmethyl)sulfamoyl]benzoic acid using the optimal solvent system identified in Protocol 1. The example below assumes an ethanol/water mixed system is chosen.

Materials:

  • Crude 3-[(Carbamoylmethyl)sulfamoyl]benzoic acid

  • Erlenmeyer flasks (2 sizes)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Graduated cylinders

  • Stemless or short-stem funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Watch glass

  • Ethanol and Deionized Water

Procedure:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the "good" solvent (ethanol) in small portions while heating and stirring.[8] Continue adding the minimum amount of hot ethanol needed to fully dissolve the solid at or near the boiling point.[4]

  • Hot Filtration (Optional but Recommended): If the solution contains insoluble impurities (e.g., dust, particulates), perform a hot gravity filtration.[10] To do this, pre-heat a second Erlenmeyer flask and a stemless funnel containing fluted filter paper on the hotplate. Pour the hot solution through the filter paper to remove the insoluble matter. This step prevents premature crystallization in the funnel.[13]

  • Induce Saturation: Heat the clear filtrate back to a gentle boil. Slowly add the "bad" or "anti-solvent" (hot water) dropwise with constant swirling.[6] Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid).[13] This indicates the solution is saturated.

  • Clarification: Add a few drops of the "good" solvent (hot ethanol) to the cloudy mixture until it just becomes clear again.[13] This ensures the solution is perfectly saturated at the boiling point, but not supersaturated.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[4] Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[10]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent mixture (in the same ratio determined previously) to remove any residual mother liquor containing dissolved impurities.[10]

  • Drying: Allow the crystals to air-dry on the filter by drawing air through the funnel for several minutes. Transfer the crystals to a watch glass or drying dish and dry to a constant weight, either in a desiccator or a vacuum oven at a modest temperature.

Diagram 2: Recrystallization Process Workflow

This diagram outlines the sequential steps of the bulk recrystallization protocol.

RecrystallizationProcess start Start: Crude Solid dissolve 1. Dissolve in Minimum Hot 'Good' Solvent (e.g., Ethanol) start->dissolve hot_filter 2. Hot Gravity Filtration (Optional, Removes Insolubles) dissolve->hot_filter add_anti 3. Add Hot 'Anti-Solvent' (e.g., Water) to Cloud Point hot_filter->add_anti clarify 4. Add Drop of 'Good' Solvent to Just Clarify add_anti->clarify cool 5. Slow Cooling to Room Temp. (Crystal Formation) clarify->cool ice_bath 6. Cool in Ice Bath (Maximize Yield) cool->ice_bath collect 7. Collect Crystals (Vacuum Filtration) ice_bath->collect wash_dry 8. Wash with Cold Solvent & Dry Crystals collect->wash_dry end End: Pure Crystalline Solid wash_dry->end

Sources

Technical Notes & Optimization

Troubleshooting

Solving precipitation issues of sulfonamide derivatives in cell culture media

Introduction: The Sulfonamide Solubility Paradox Sulfonamide derivatives present a classic "Solubility Paradox" in biological assays. While often designed to be lipophilic to penetrate cell membranes, they possess a sulf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Sulfonamide Solubility Paradox

Sulfonamide derivatives present a classic "Solubility Paradox" in biological assays. While often designed to be lipophilic to penetrate cell membranes, they possess a sulfonamide functional group (


) that acts as a weak acid.

The core issue arises from the Solvent Shift . You typically dissolve these compounds in DMSO (where solubility is high), but upon introduction to cell culture media (an aqueous, salt-rich, neutral pH environment), the compound faces a "solubility cliff." The hydrophobic backbone drives aggregation, while the neutral pH of the media (7.2–7.4) may force the compound into its less soluble, non-ionized protonated state, depending on its pKa.

This guide provides self-validating protocols to diagnose and resolve these precipitation events without compromising cell viability.

Module 1: Diagnosis – Is it Precipitate or Contamination?[1]

Before altering chemistry, confirm the physical nature of the turbidity.

The "Dissolve-Check" Protocol:

  • Take the turbid media.

  • Add NaOH (1N) dropwise to a small aliquot in a separate tube.

    • Result A: Solution clears immediately. Diagnosis: Chemical precipitation (Sulfonamides are soluble at high pH).

    • Result B: Solution remains cloudy or stringy. Diagnosis: Biological contamination (Bacteria/Fungi) or Protein denaturation.

Module 2: The "Crash" (Immediate Precipitation)

Symptom: A white cloud or "smoke" appears instantly when the DMSO stock touches the media. Cause: Localized supersaturation. The DMSO diffuses into the water faster than the drug can disperse, leaving the drug stranded in an aqueous environment at concentrations exceeding its solubility limit.

Mechanism of Action

G Stock DMSO Stock (High Solubility) Injection Injection into Media (Rapid DMSO Diffusion) Stock->Injection Supersat Localized Supersaturation Injection->Supersat Solvent Exchange Nucleation Nucleation Event (The 'Crash') Supersat->Nucleation [Drug] > Solubility Limit Crystal Precipitate Formation Nucleation->Crystal

Figure 1: The kinetic pathway of solvent-shift precipitation.

Solution: The "Vortex-Injection" Protocol

Do not pipette directly into static media. Use high-shear mixing to bypass the nucleation phase.

Step-by-Step:

  • Prepare Media: Pre-warm culture media to 37°C. Cold media accelerates crystallization.

  • Vortex: Set a vortex mixer to medium speed.

  • Inject: While the media is swirling (creating a vortex cone), inject the DMSO stock directly into the center of the cone , not down the side of the tube.

    • Why: This ensures immediate dilution below the supersaturation point.

  • Limit: Ensure final DMSO concentration is <0.5% (v/v).

Module 3: The "Creep" (Delayed Crystallization)

Symptom: Media looks clear initially, but crystals form after 24–48 hours of incubation. Cause: Thermodynamic instability. The compound is chemically unstable in the salt-rich environment of DMEM/RPMI (Salting-out effect) or the pH is shifting.

The Salt-Form Strategy

Sulfonamides are weak acids. Their solubility is pH-dependent.

FormpH CharacteristicsSolubility in Media (pH 7.4)Risk
Free Acid Non-ionized at acidic pHLow High risk of crystallization over time.
Sodium Salt IonizedHigh Recommended. Dissociates into sulfadiazine anion + Na+.

Protocol: If using the free acid (e.g., Sulfadiazine), switch to the Sodium Salt equivalent (e.g., Sulfadiazine Sodium).

  • Note: Sodium salts are often hygroscopic. Store in a desiccator.

  • Buffering: When dissolving the sodium salt, check the pH of your stock. It will be alkaline. When added to media, the media's HEPES/Bicarbonate buffer must be strong enough to neutralize it without crashing the compound.

Module 4: Advanced Solubilization (The "Trojan Horse")

If the "Vortex-Injection" fails and salt forms are unavailable, you must use a carrier system. Cyclodextrins (CDs) are the gold standard for sulfonamides, sequestering the hydrophobic moiety while presenting a hydrophilic exterior to the media.

Cyclodextrin Complexation Guide

Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD). Why: It is less toxic to renal cells than parent β-CD and highly effective for sulfonamides [1].

Protocol: In-Situ Solubilization

  • Prepare Carrier Stock: Dissolve HP-β-CD in PBS to create a 20% (w/v) stock solution. Filter sterilize (0.22 µm).

  • Prepare Drug Stock: Dissolve your sulfonamide in DMSO at 100x the final desired concentration.

  • Pre-Complexation:

    • Mix the DMSO drug stock with the HP-β-CD stock at a 1:10 volume ratio (Drug:CD).

    • Incubate at 37°C with shaking for 30 minutes.

    • Mechanism:[1][2] This allows the drug to enter the CD cavity before hitting the bulk aqueous media.

  • Final Dilution: Add this pre-complex to your cell culture media.

Comparative Limits for Cell Culture:

AdditiveMax Safe Conc. (Cell Lines)Max Safe Conc.[3] (Primary Cells)Mechanism of Toxicity
DMSO 0.5% - 1.0%< 0.1%Membrane permeabilization [2].
Ethanol 0.5%< 0.1%Protein denaturation.
HP-β-CD 5 - 10 mM1 - 2 mMCholesterol extraction from membrane.

Troubleshooting Decision Tree

Use this logic flow to determine your next step.

G Start Precipitation Observed Timing When does it occur? Start->Timing Immediate Immediately upon addition Timing->Immediate Delayed After 24-48 hours Timing->Delayed Action1 Use Vortex-Injection Reduce DMSO Stock Conc. Immediate->Action1 Action2 Switch to Sodium Salt form Check Media pH Delayed->Action2 Action3 Use HP-beta-CD Carrier Action1->Action3 If fails Action2->Action3 If fails

Figure 2: Logical workflow for troubleshooting precipitation events.

Frequently Asked Questions (FAQ)

Q: Can I heat the media to dissolve the crystals? A: No. While heating increases solubility, cell culture media contains heat-sensitive components like L-glutamine and growth factors. Heating above 37°C can degrade these, introducing hidden variables to your experiment. Furthermore, the crystals will likely re-form when the media cools back to 37°C in the incubator.

Q: My stock solution in DMSO freezes at room temperature. Is this normal? A: Yes. Pure DMSO has a freezing point of 19°C. If your lab is cool, it will crystallize.

  • Fix: Warm the tube in your hands or a 37°C water bath until liquid. Ensure it is fully dissolved before pipetting. Do not pipette a slurry; this leads to massive dosing errors.

Q: Why does the sodium salt precipitate when I add it to acidic media? A: pKa Physics. Sulfonamide salts (e.g., Sulfadiazine Sodium) are stable at high pH. If you add them to media that has become acidic (yellow/orange phenol red, pH < 7.0) due to cell metabolism, the free acid form will regenerate and precipitate. Always ensure your cells are not overgrown and the media pH is buffered to 7.4.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Yuan, C., et al. (2014). Dimethyl sulfoxide damages mitochondrial integrity and membrane potential in cultured astrocytes. PLOS ONE.

  • Popa-Burke, I., & Russell, J. (2014).[4] Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening.

  • Martinez, F., et al. (2013). Solubility of sulfonamides in aqueous media: A review. Journal of Solution Chemistry.

Sources

Optimization

Technical Support Center: NMR Analysis of 3-[(Carbamoylmethyl)sulfamoyl]benzoic acid

Introduction: Understanding the Challenge Welcome to the technical support guide for Nuclear Magnetic Resonance (NMR) analysis of 3-[(Carbamoylmethyl)sulfamoyl]benzoic acid. This molecule presents a common but significan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Challenge

Welcome to the technical support guide for Nuclear Magnetic Resonance (NMR) analysis of 3-[(Carbamoylmethyl)sulfamoyl]benzoic acid. This molecule presents a common but significant challenge for researchers: poor solubility in standard NMR solvents. Its structure contains three key functional groups—a carboxylic acid, a sulfonamide, and a primary amide—all of which are highly polar and capable of extensive hydrogen bonding. This leads to low solubility in common non-polar solvents like deuterated chloroform (CDCl₃) and potential complications such as peak broadening in others.

This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, offering a range of alternative solvents and detailed protocols to help you acquire high-quality NMR spectra for this and structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: Why won't my compound dissolve in CDCl₃?

Your compound, 3-[(Carbamoylmethyl)sulfamoyl]benzoic acid, is highly polar due to the presence of carboxylic acid (-COOH), sulfonamide (-SO₂NH-), and amide (-CONH₂) groups. These groups readily form strong hydrogen bonds with each other, creating a stable crystal lattice that is difficult for a non-polar, non-hydrogen bonding solvent like CDCl₃ to break apart.[1][2] Solvents are most effective when their polarity matches that of the solute, a principle often summarized as "like dissolves like."[3]

Q2: I managed to dissolve some of it in DMSO-d₆, but my acidic proton peaks are very broad or missing. What is happening?

This is a common phenomenon related to chemical exchange.[4] Dimethyl sulfoxide (DMSO-d₆) is an excellent choice for dissolving polar compounds.[5][6] However, it is also hygroscopic and invariably contains trace amounts of water (D₂O or H₂O). The acidic protons on your molecule's carboxylic acid and sulfonamide groups can exchange with deuterium from water or with other labile protons in the solution.[4] If this exchange happens at a rate comparable to the NMR timescale, it leads to significant peak broadening.[7][8] While DMSO-d₆ typically induces lower rates of proton exchange compared to other solvents, broadening can still occur.[4]

Q3: What are the first-line alternative solvents I should try after CDCl₃ and DMSO-d₆?

If both CDCl₃ and DMSO-d₆ are problematic, the next logical choices are other polar deuterated solvents. Based on their ability to dissolve polar compounds, consider the following:

  • Methanol-d₄ (CD₃OD): An excellent polar, protic solvent that can dissolve many polar compounds.[5][7] Be aware that it will readily exchange with your -OH and -NH protons, causing their signals to disappear from the ¹H NMR spectrum.[1][9] This can be a useful diagnostic tool to confirm the identity of these peaks.

  • Acetone-d₆ ((CD₃)₂CO): A polar, aprotic solvent that is less viscous than DMSO-d₆. It's a good intermediate choice if your compound is not soluble in CDCl₃ but you want to avoid the potential exchange issues of protic solvents.[9]

  • Acetonitrile-d₃ (CD₃CN): Another moderately polar aprotic solvent that works well for compounds containing nitrogen.[7]

Troubleshooting Guide: A Systematic Workflow for Solvent Selection

Encountering solubility issues can be frustrating. This step-by-step guide provides a logical workflow to find a suitable solvent system for your compound.

Step 1: Initial Solubility Screening with Common Solvents

Begin with small-scale tests using the most common deuterated solvents before committing your entire sample.

Protocol:

  • Weigh approximately 1-2 mg of your compound into separate, clean vials.

  • Add ~0.1 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) to each vial.

  • Vortex or sonicate the vials for 30-60 seconds.

  • Visually inspect for dissolution. If the solid dissolves completely, proceed to prepare a full NMR sample (~5-10 mg in 0.6-0.7 mL).

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", margin="0.2,0.1"] edge [fontname="Arial", fontsize=10]

} Caption: Workflow for NMR Solvent Selection.

Step 2: Advanced Solvents and Solvent Mixtures

If common solvents fail, more specialized options or mixtures may be required.

  • Pyridine-d₅ (C₅D₅N): The basic nature of pyridine can help deprotonate the carboxylic acid, forming a soluble pyridinium salt in situ. This can dramatically increase solubility. However, it will significantly alter the chemical shifts of protons near the acidic sites.[10][11]

  • Dimethylformamide-d₇ (DMF-d₇): A highly polar aprotic solvent with a high boiling point, often capable of dissolving compounds that are insoluble in DMSO-d₆.

  • Solvent Mixtures: If a compound is partially soluble in one solvent but fully soluble in another, a mixture can sometimes provide the ideal balance.[1][10] A common strategy is to dissolve the compound in a minimal amount of DMSO-d₆ and then dilute it with CDCl₃ or Acetone-d₆.[1] This can improve spectral resolution while maintaining solubility. Caution: When using mixed solvents, the spectrometer lock can sometimes be unstable. Ensure you are locking on the correct solvent signal.[12]

Step 3: Modifying Conditions and Sample
  • Heating: Gently warming the NMR tube in a water bath may increase solubility.[13] However, be aware that temperature can affect chemical shifts, particularly for exchangeable protons.[11]

  • Derivatization: As a last resort, converting the carboxylic acid to an ester (e.g., a methyl ester) will remove the most acidic proton and break up the hydrogen-bonding network, often rendering the compound soluble in CDCl₃ or Acetone-d₆. This is a chemical modification and should only be used if the primary goal is to confirm the structure of the carbon skeleton.

Alternative Solvent Properties

The table below summarizes the properties of recommended solvents for polar, acidic compounds.

Deuterated SolventAbbreviationResidual ¹H Peak (ppm)¹³C Peak(s) (ppm)Boiling Point (°C)Key Characteristics
Dimethyl Sulfoxide-d₆DMSO-d₆~2.5039.5189Excellent for highly polar compounds; can broaden exchangeable protons.[5][6][14]
Methanol-d₄CD₃OD~3.31, ~4.8749.165Polar protic; exchanges with -OH and -NH protons, causing signals to disappear.[7][14]
Deuterium OxideD₂O~4.8-101For water-soluble salts; confirms exchangeable protons via "D₂O shake" test.[5][7][9]
Acetone-d₆(CD₃)₂CO~2.0529.9, 206.756Good polar aprotic alternative; less viscous than DMSO.[9][14]
Pyridine-d₅C₅D₅N~8.74, 7.58, 7.22150.3, 135.9, 123.9115Basic solvent; can deprotonate acids to improve solubility.[10][14]
Dimethylformamide-d₇DMF-d₇~8.03, 2.92, 2.75163.2, 34.9, 29.8153Very high polarity aprotic solvent for difficult-to-dissolve compounds.

Residual peak positions are approximate and can vary with temperature, concentration, and sample matrix.[15]

Advanced Topic: Ionic Liquids as NMR Solvents

For extremely challenging cases, deuterated ionic liquids (ILs) are emerging as powerful solvents.[16] ILs are salts with melting points below 100 °C that possess negligible vapor pressure and high thermal stability.[17][18] Imidazolium-based ILs, for example, can be synthesized in deuterated forms and are excellent solvents for a wide range of polar molecules, including cellulose.[16][19] Their use in routine NMR is still specialized but represents a frontier for compounds that are intractable in conventional solvents.

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

} Caption: Analyte-Solvent Interaction Types.

Final Recommendations

For 3-[(Carbamoylmethyl)sulfamoyl]benzoic acid, the recommended starting point is DMSO-d₆ . If peak broadening of the carboxylic acid or sulfonamide protons is an issue, ensure your solvent is as anhydrous as possible and consider acquiring the spectrum at a slightly elevated temperature to potentially sharpen exchangeable signals. If solubility remains the primary obstacle, Pyridine-d₅ is the most promising alternative due to its ability to form a soluble salt. Always filter your final sample solution into the NMR tube to remove any particulate matter, which can degrade spectral quality.[20]

References

  • Isotope Science / Alfa Chemistry. (2026, January 5). How to Choose Deuterated NMR Solvents. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • The Journal of Physical Chemistry B. (2007, September 21). Hydrogen Bonds in Ionic Liquids Revisited: 35/37Cl NMR Studies of Deuterium Isotope Effects in 1-n. Available from: [Link]

  • PMC. On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues. Available from: [Link]

  • ACS Publications. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Available from: [Link]

  • ANSTO. (2022, November 22). Deuterated ionic liquids. Available from: [Link]

  • ResearchGate. (2015, November 8). Is there any changes or shifts on the NMR peaks when the solvent used for analyzing the samples is a mixture of two deuterated solvents?. Available from: [Link]

  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Available from: [Link]

  • University of Rochester. Troubleshooting: ¹H NMR Spectroscopy. Available from: [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. Available from: [Link]

  • PMC. 15N NMR studies provide insights into physico-chemical properties of room-temperature ionic liquids. Available from: [Link]

  • The Journal of Physical Chemistry B - ACS Publications. (2007, September 21). Hydrogen Bonds in Ionic Liquids Revisited: 35/37Cl NMR Studies of Deuterium Isotope Effects in 1-n-Butyl-3-Methylimidazolium Chloride. Available from: [Link]

  • Modgraph. (2005, January 5). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Available from: [Link]

  • RSC Publishing. (2021, December 7). Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids. Available from: [Link]

  • ResearchGate. (2023, May 22). Which other NMR solvent can be used to dissolve a compound apart from chloroform, methanol or DMSO?. Available from: [Link]

  • ResearchGate. (2015, May 22). What is the 1H NMR chemical shift for acidic proton of fatty acids I (CDCl3 solvent)? Will it usually appear?. Available from: [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydri. Available from: [Link]

  • University of Ottawa. NMR Sample Preparation. Available from: [Link]

  • University of Cambridge. NMR Sample Prepara-on. Available from: [Link]

  • Thieme Connect. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Available from: [Link]

  • Mesbah Energy. (2020, December 27). What are the solvents used in NMR? What is the Deuterated solvent?. Available from: [Link]

  • Wikipedia. Benzoic acid. Available from: [Link]

  • University of Wisconsin-Madison. Notes on NMR Solvents. Available from: [Link]

  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

  • Semantic Scholar. (2019, January 11). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray. Available from: [Link]

  • PMC. (2022, October 31). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Available from: [Link]

  • ResearchGate. The solubility of benzoic acid in seven solvents. Available from: [Link]

  • PubChem. 3-Sulfamoylbenzoic acid | C7H7NO4S | CID 229352. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Mass Spectrometry Fragmentation of CAS 848290-20-0

This guide provides a technical analysis of the mass spectrometry fragmentation pattern of 3-[(carbamoylmethyl)sulfamoyl]benzoic acid (CAS 848290-20-0). It compares the fragmentation behavior of this functionalized build...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the mass spectrometry fragmentation pattern of 3-[(carbamoylmethyl)sulfamoyl]benzoic acid (CAS 848290-20-0). It compares the fragmentation behavior of this functionalized building block against its parent scaffold, 3-sulfamoylbenzoic acid , to assist researchers in structural verification and metabolite identification.

Executive Summary & Compound Identity

CAS 848290-20-0 is a bifunctional aromatic intermediate containing a benzoic acid moiety and a sulfonamide group substituted with a glycinamide (carbamoylmethyl) tail. It serves as a critical building block in the synthesis of sulfonamide-based inhibitors (e.g., carbonic anhydrase inhibitors) and may appear as a hydrolysis product or impurity in drug development.

This guide compares it with 3-Sulfamoylbenzoic Acid (CAS 636-78-2), the unsubstituted parent scaffold. The comparison highlights the diagnostic mass shifts and fragmentation pathways introduced by the N-carbamoylmethyl substitution.

FeatureTarget: CAS 848290-20-0Alternative: 3-Sulfamoylbenzoic Acid
Structure 3-(HOOC)-C₆H₄-SO₂-NH-CH₂-CONH₂3-(HOOC)-C₆H₄-SO₂-NH₂
Formula C₉H₁₀N₂O₅SC₉H₇NO₄S
Monoisotopic Mass 258.03 Da201.01 Da
Key Differentiator Glycinamide tail (+57 Da shift)Unsubstituted Sulfonamide

Experimental Configuration (LC-MS/MS)

To obtain reproducible fragmentation data, the following LC-MS/MS protocol is recommended. This setup ensures adequate ionization of the polar acidic moiety while promoting informative fragmentation of the sulfonamide side chain.

Protocol: Chromatographic & Mass Spectrometric Conditions
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI).[1]

  • Polarity: Positive (+) is preferred for structural elucidation (richer fragmentation); Negative (-) is superior for sensitivity due to the carboxylic acid.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes (polar retention is critical).

Workflow Diagram

The following diagram outlines the logical flow for analyzing this compound, from ionization to fragment detection.

G Sample Sample: CAS 848290-20-0 ESI ESI Source (+/-) Sample->ESI Infusion/LC Q1 Q1 Selection [M+H]+ 259 [M-H]- 257 ESI->Q1 Ionization CID Collision Cell (N2 Gas, 15-35 eV) Q1->CID Precursor Isolation Q3 Fragment Detection (TOF/Quad) CID->Q3 Dissociation

Figure 1: LC-MS/MS workflow for structural characterization of sulfonamide derivatives.

Fragmentation Analysis: CAS 848290-20-0

The fragmentation of CAS 848290-20-0 is driven by the stability of the aromatic sulfonyl core and the lability of the amide bonds.

Positive Mode ESI (+) Pathway

Precursor Ion: [M+H]⁺ = m/z 259

  • Primary Neutral Loss (Ammonia): The terminal primary amide is prone to losing ammonia (NH₃, 17 Da).

    • Transition: 259 → 242

  • Sulfonamide Bond Cleavage (Diagnostic): The S-N bond is the weakest link. Cleavage generates the stable sulfonyl cation.

    • Transition: 259 → 185 ([HOOC-C₆H₄-SO₂]⁺)

    • Note: This ion is shared with the alternative (3-sulfamoylbenzoic acid), confirming the core structure.

  • Glycinamide Cleavage: Cleavage at the N-C bond of the side chain can release the glycinamide moiety.

    • Transition: 259 → 75 ([H₂N-CH₂-CO-NH₂ + H]⁺)

    • Significance: This low-mass ion is unique to CAS 848290-20-0 and distinguishes it from the unsubstituted alternative.

Negative Mode ESI (-) Pathway

Precursor Ion: [M-H]⁻ = m/z 257

  • Decarboxylation: Common for benzoic acids.

    • Transition: 257 → 213 ([M-H-CO₂]⁻)

  • Sulfonyl Cleavage:

    • Transition: 257 → 193 (Loss of SO₂ from rearranged precursor)

Fragmentation Pathway Diagram

Frag Precursor [M+H]+ m/z 259 Parent Frag1 m/z 242 [M+H - NH3]+ Precursor->Frag1 - NH3 (17 Da) Frag2 m/z 185 [HOOC-Ph-SO2]+ Precursor->Frag2 S-N Cleavage (- Glycinamide) Frag3 m/z 75 [Glycinamide+H]+ Precursor->Frag3 Side Chain Ion

Figure 2: Proposed positive mode fragmentation pathway for CAS 848290-20-0.

Comparative Performance Data

The table below objectively compares the fragmentation patterns. Use these transitions to distinguish the target molecule from its parent scaffold or potential degradation products.

Table 1: Diagnostic Ion Comparison (ESI Positive)
ParameterTarget: CAS 848290-20-0 Alternative: 3-Sulfamoylbenzoic Acid Interpretation
Precursor (Q1) 259.0 202.0 +57 Da mass shift indicates the carbamoylmethyl group.
Major Fragment 1 242.0 (-NH₃)185.0 (-NH₃)Both lose ammonia, but from different sites (side chain vs. sulfonamide).
Core Fragment 185.0 185.0 The [HOOC-Ph-SO₂]⁺ ion is the common denominator (Core Match).
Unique Fragment 75.0 (Glycinamide)None Presence of m/z 75 confirms the specific side chain.
Retention Time Lower (More Polar)Higher (Less Polar)The amide tail increases polarity, reducing retention on C18.
Differentiation Strategy
  • Screen for m/z 185: If observed, the core structure (sulfamoylbenzoic acid) is present.

  • Check Precursor:

    • If 202 , it is the unsubstituted parent.

    • If 259 , it is the target CAS 848290-20-0.

  • Confirm with m/z 75: High collision energy (35-40 eV) will enhance the glycinamide fragment (m/z 75) for the target, which is absent in the alternative.

References

  • Klagkou, K., et al. (2003). "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Link

  • Holcapek, M., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 43(9). Link

  • Sigma-Aldrich. "3-[(carbamoylmethyl)sulfamoyl]benzoic acid Product Page." Sigma-Aldrich Catalog. Link

  • PubChem. "Compound Summary: 3-[(Carbamoylmethyl)sulfamoyl]benzoic acid." National Library of Medicine. Link

Sources

Comparative

A Researcher's Guide to Differentiating Sulfonamide and Carboxylic Acid Functional Groups Using FTIR Spectroscopy

<_> For researchers, scientists, and drug development professionals, the precise identification of functional groups is a cornerstone of molecular characterization. Fourier Transform Infrared (FTIR) spectroscopy stands a...

Author: BenchChem Technical Support Team. Date: February 2026

<_>

For researchers, scientists, and drug development professionals, the precise identification of functional groups is a cornerstone of molecular characterization. Fourier Transform Infrared (FTIR) spectroscopy stands as a powerful and accessible technique for this purpose, providing a molecular fingerprint based on the vibrational modes of chemical bonds.[1][2] This guide offers an in-depth comparison of the FTIR spectral signatures of two critical functional groups in pharmaceutical and chemical research: sulfonamides and carboxylic acids. We will delve into their characteristic spectral bands, explore potential overlaps, and provide a validated experimental protocol for acquiring high-quality data.

The Principle of FTIR in Functional Group Identification

FTIR spectroscopy operates on the principle that chemical bonds within a molecule absorb infrared radiation at specific frequencies, causing them to vibrate.[1][3] The instrument measures the absorption of infrared light by the sample as a function of wavenumber (typically expressed in cm⁻¹). The resulting spectrum displays a series of absorption bands, each corresponding to a specific vibrational mode (e.g., stretching or bending) of a particular bond or functional group.[1] By analyzing the position, intensity, and shape of these bands, researchers can deduce the presence of various functional groups within a molecule.[4]

Deciphering the Spectral Language of Sulfonamides

The sulfonamide functional group (-SO₂NH-) is a key component in a wide array of pharmaceuticals. Its FTIR spectrum is characterized by several distinct absorption bands.

The most prominent features are the asymmetric and symmetric stretching vibrations of the S=O bonds, which appear as strong bands.[5] The asymmetric stretch is typically observed in the 1370–1315 cm⁻¹ region, while the symmetric stretch appears at 1181–1119 cm⁻¹.[6] The N-H stretching vibration of the sulfonamide group gives rise to a band in the region of 3350–3310 cm⁻¹ for secondary amines and two bands for primary sulfonamides (asymmetric and symmetric) around 3330 and 3260 cm⁻¹, respectively.[5][7] Additionally, the S-N stretching vibration can be observed in the 935-847 cm⁻¹ range.[5]

Understanding the Vibrational Signature of Carboxylic Acids

Carboxylic acids (-COOH) are fundamental organic functional groups with a highly characteristic and readily identifiable FTIR spectrum.

The most telling feature is the extremely broad O-H stretching band that dominates the region from 3300 cm⁻¹ down to 2500 cm⁻¹.[8][9] This exceptional broadness is a direct consequence of strong intermolecular hydrogen bonding, which forms stable dimers.[8] Superimposed on this broad O-H band are the sharper C-H stretching bands.[9]

Another key indicator for carboxylic acids is the intense and sharp C=O stretching band. For saturated aliphatic carboxylic acids that exist as dimers, this band typically appears in the 1720–1705 cm⁻¹ range.[10] In cases where the carboxylic acid is monomeric, this peak shifts to a higher wavenumber, around 1760 cm⁻¹.[10][11] Conjugation with a double bond or aromatic ring can lower the C=O stretching frequency to the 1710–1680 cm⁻¹ range.[12]

Further characteristic bands for carboxylic acids include the C-O stretching vibration, which is typically found between 1320 and 1210 cm⁻¹, and the O-H in-plane bending, which appears in the 1440–1395 cm⁻¹ region.[8]

Comparative Analysis: Key Differentiating Bands

To facilitate a clear comparison, the characteristic FTIR absorption bands for sulfonamides and carboxylic acids are summarized in the table below.

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)Intensity & Shape
Sulfonamide Asymmetric S=O Stretch1370–1315[6]Strong
Symmetric S=O Stretch1181–1119[6]Strong
N-H Stretch3350–3310[5]Medium, Sharp
S-N Stretch935–847[5]Medium
Carboxylic Acid O-H Stretch3300–2500[8][9]Very Strong, Very Broad
C=O Stretch (Dimer)1720–1705[10]Strong, Sharp
C=O Stretch (Monomer)~1760[10][11]Strong, Sharp
C-O Stretch1320–1210[8]Strong
O-H Bend1440–1395[8]Medium

The most definitive way to distinguish between a sulfonamide and a carboxylic acid is by observing the high-frequency region of the spectrum. The presence of a very broad and intense absorption band spanning from 3300 to 2500 cm⁻¹ is a clear indication of a carboxylic acid's hydrogen-bonded O-H group.[8][9] In contrast, the N-H stretch of a sulfonamide is significantly sharper and less intense.[5]

Furthermore, the strong C=O stretching absorption between 1760 and 1680 cm⁻¹ is unique to the carboxylic acid functional group and is absent in the spectrum of a sulfonamide.[8][13] Conversely, the two strong S=O stretching bands between 1370 and 1119 cm⁻¹ are characteristic of the sulfonamide group and will not be present for a carboxylic acid.[6]

Experimental Protocol: Acquiring High-Fidelity FTIR Spectra

To ensure the collection of accurate and reproducible FTIR data, a validated experimental protocol is essential. The following steps outline a standard procedure for analyzing solid samples using the Attenuated Total Reflectance (ATR) technique, a common and convenient method for FTIR analysis.[3]

Step-by-Step ATR-FTIR Analysis
  • Background Spectrum Collection:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.[14]

    • Run a background scan without any sample on the crystal. This step is crucial as it accounts for the absorbance of the surrounding atmosphere (e.g., CO₂ and water vapor) and the instrument's optics, providing a clean baseline.[15]

  • Sample Preparation and Placement:

    • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[16]

    • For powdered samples, it is important that they are finely ground to ensure good contact with the crystal and to minimize scattering effects.[17]

  • Applying Pressure:

    • Use the instrument's pressure clamp to apply firm and even pressure to the sample. This ensures intimate contact between the sample and the ATR crystal, which is necessary for a strong and well-defined spectrum.[16]

  • Sample Spectrum Collection:

    • Initiate the sample scan. The spectrometer will direct an infrared beam through the ATR crystal, where it will interact with the sample at the crystal-sample interface. The detector then measures the attenuated infrared beam.[3]

  • Data Processing and Analysis:

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.[15]

    • Analyze the resulting spectrum, paying close attention to the characteristic absorption bands outlined in the comparison table to identify the functional groups present.

Visualizing the Experimental Workflow

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis Clean_Crystal 1. Clean ATR Crystal Collect_Background 2. Collect Background Spectrum Clean_Crystal->Collect_Background Place_Sample 3. Place Sample on Crystal Collect_Background->Place_Sample Apply_Pressure 4. Apply Pressure Place_Sample->Apply_Pressure Collect_Spectrum 5. Collect Sample Spectrum Apply_Pressure->Collect_Spectrum Process_Data 6. Process and Analyze Data Collect_Spectrum->Process_Data

Caption: A streamlined workflow for acquiring FTIR spectra using the ATR technique.

Molecular Vibrations of Functional Groups

Caption: Key vibrational modes for sulfonamide and carboxylic acid functional groups.

Conclusion

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7506. [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Kandori, H. (2022). Correlation between C═O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B, 126(27), 5036-5045. [Link]

  • Kandori, H. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. ACS Publications. Retrieved from [Link]

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra in the region of carboxylic acid absorptions of mixtures.... Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Innovatech Labs. (2022). How Does FTIR Analysis Work?. Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Rocky Mountain Laboratories. (2026). How to Prepare Samples for FTIR Testing. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • University of Washington. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • J-Stage. (n.d.). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Retrieved from [Link]

  • ACS Publications. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR carboxylic acid peak position, as a function of the: static relative permittivity (A); dispersive Hansen solubility parameter (d d ) (B). Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • JETIR Research Journal. (n.d.). infrared spectroscopy. Retrieved from [Link]

  • Academia.edu. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Chemistry. (n.d.). Sulfonates infrared spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Quantification of Carboxylic and Carbonyl Functional Groups in Organic Aerosol Infrared Absorbance Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. Retrieved from [Link]

  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • ACS Publications. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

  • AMyD. (n.d.). SULFOXIDES AS LIGAKDS. 11. THE ISFRARED SPECTRA OF SOME DIMETHYL SULFOXIDE COMPLEXES. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper.... Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Validating LPA2 Agonist Activity of Sulfamoyl Benzoic Acid Compounds

For researchers and drug development professionals navigating the landscape of G-protein coupled receptor (GPCR) therapeutics, the lysophosphatidic acid receptor 2 (LPA2) presents a compelling target. Implicated in a ran...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of G-protein coupled receptor (GPCR) therapeutics, the lysophosphatidic acid receptor 2 (LPA2) presents a compelling target. Implicated in a range of physiological processes from gut mucosal protection to cell survival, the development of potent and selective LPA2 agonists is of significant interest.[1][2] This guide provides an in-depth comparison of experimental methodologies for validating the agonist activity of a promising class of non-lipid LPA2 agonists: sulfamoyl benzoic acid (SBA) derivatives.

We will delve into the causality behind experimental choices, offering field-proven insights to ensure the technical accuracy and trustworthiness of your findings. This guide is designed to be a self-validating system, with comprehensive references and detailed protocols to empower your research.

The Landscape of LPA2 Agonism: Beyond Endogenous Ligands

Lysophosphatidic acid (LPA) is an endogenous lipid mediator that exerts its effects through at least six GPCRs (LPA1-6).[3] The development of receptor-subtype-specific agonists is crucial to selectively harness the therapeutic potential of individual LPA receptors. Sulfamoyl benzoic acid analogues have emerged as a promising class of synthetic, non-lipid agonists that exhibit high potency and specificity for the LPA2 receptor.[4][5] One notable example is the compound 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid, which has demonstrated picomolar activity at the LPA2 receptor.[4]

In this guide, we will use the well-characterized, specific, non-lipid LPA2 agonist GRI977143 as a primary example of a sulfamoyl benzoic acid derivative.[6] For comparative purposes, we will contrast its activity with that of octadecenyl thiophosphate (OTP), a synthetic analogue of LPA with broader activity across multiple LPA receptor subtypes.[7]

Core Experimental Validation: A Multi-faceted Approach

To rigorously validate the LPA2 agonist activity of sulfamoyl benzoic acid compounds, a multi-tiered experimental approach is essential. This typically involves a primary functional assay to measure receptor activation, followed by secondary assays to confirm the mechanism of action and explore downstream signaling pathways.

Primary Functional Validation: The Calcium Mobilization Assay

Rationale: The LPA2 receptor is known to couple to the Gq/11 family of G-proteins, which, upon activation, stimulate phospholipase C (PLC).[1][8][9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][10] This transient increase in intracellular Ca2+ is a robust and readily measurable indicator of Gq-coupled GPCR activation.

Experimental Workflow:

G_q_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum Agonist SBA Compound LPA2 LPA2 Receptor Agonist->LPA2 Binds Gq Gq Protein (α, β, γ) LPA2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_store Ca2+ Store IP3R->Ca_store Opens Cytosolic_Ca ↑ Cytosolic Ca2+ Ca_store->Cytosolic_Ca Release Fluorescence Fluorescence Signal Cytosolic_Ca->Fluorescence Detected by Fluo-4 AM

Caption: LPA2 Gq signaling pathway leading to calcium mobilization.

Detailed Protocol: Calcium Mobilization Assay

This protocol is adapted for a 96-well plate format using a fluorescence plate reader.

Materials:

  • Cell Line: Mouse embryonic fibroblasts (MEFs) derived from LPA1 and LPA2 double knockout mice, stably transfected with human LPA2.[4] This cell line is crucial for ensuring that the observed response is specifically mediated by the LPA2 receptor.

  • Test Compounds: Sulfamoyl benzoic acid derivatives, GRI977143, and OTP dissolved in an appropriate solvent (e.g., DMSO).

  • Positive Control: LPA 18:1.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Probenecid: To prevent the extrusion of the dye from the cells.

  • 96-well black, clear-bottom plates.

Procedure:

  • Cell Seeding: Seed the LPA2-expressing MEF cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in the assay buffer.

    • Aspirate the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.

  • Compound Preparation: Prepare serial dilutions of the test compounds, positive control, and vehicle control in the assay buffer.

  • Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Establish a stable baseline fluorescence reading for each well.

    • Inject the compound solutions into the respective wells and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the vehicle control (0% activation) and the maximal response to a saturating concentration of LPA 18:1 (100% activation).

    • Plot the normalized response against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Secondary Mechanistic Validation: GTPγS Binding Assay

Rationale: The activation of a GPCR leads to a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated G-protein.[11] The GTPγS binding assay utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, to directly measure this initial step in G-protein activation.[11] This assay is particularly valuable for confirming that the agonist activity observed in the calcium mobilization assay is indeed due to G-protein coupling and can help differentiate between full and partial agonists.

Experimental Workflow:

GTP_gamma_S_Workflow Start Start Prepare_Membranes Prepare Membranes from LPA2-expressing cells Start->Prepare_Membranes Incubate Incubate Membranes with Agonist and [35S]GTPγS Prepare_Membranes->Incubate Separate Separate Bound and Free [35S]GTPγS (Filtration) Incubate->Separate Measure Measure Radioactivity (Scintillation Counting) Separate->Measure Analyze Analyze Data (EC50 and Emax) Measure->Analyze End End Analyze->End

Caption: Workflow for the GTPγS binding assay.

Detailed Protocol: [35S]GTPγS Binding Assay

This protocol is for a filtration-based assay.

Materials:

  • Membrane Preparations: Crude membranes prepared from cells overexpressing the human LPA2 receptor.

  • [35S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.

  • Unlabeled GTPγS: For determining non-specific binding.

  • GDP: To ensure G-proteins are in their inactive state at the start of the assay.

  • Assay Buffer: Typically contains HEPES, MgCl2, NaCl, and a reducing agent like DTT.

  • GF/C glass fiber filters.

  • Scintillation fluid.

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, GDP (to a final concentration of ~10 µM), and the cell membranes (5-20 µg of protein per well).

  • Agonist Addition: Add the sulfamoyl benzoic acid compound or other agonists at various concentrations. For non-specific binding control wells, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

  • Initiate Reaction: Add [35S]GTPγS to all wells to a final concentration of ~0.1 nM.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester to separate the membrane-bound [35S]GTPγS from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specific binding.

  • Quantification: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the specific binding against the log concentration of the agonist to determine the EC50 and Emax values.

Advanced Characterization: β-Arrestin Recruitment Assay

Rationale: Upon agonist binding and subsequent GPCR phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[12] This interaction is critical for receptor desensitization, internalization, and for initiating G-protein-independent signaling pathways.[12][13] Assessing β-arrestin recruitment provides a more comprehensive understanding of the agonist's pharmacological profile and can reveal potential for biased agonism, where an agonist preferentially activates one signaling pathway (e.g., G-protein) over another (e.g., β-arrestin).

Experimental Workflow:

B_Arrestin_Workflow Start Start Transfect Co-express LPA2-LgBiT and SmBiT-β-arrestin in cells Start->Transfect Add_Agonist Add Agonist (SBA Compound) Transfect->Add_Agonist Recruitment Agonist-induced LPA2 and β-arrestin interaction Add_Agonist->Recruitment Complementation LgBiT and SmBiT complementation Recruitment->Complementation Measure Measure Luminescence Complementation->Measure Analyze Analyze Data (EC50) Measure->Analyze End End Analyze->End

Caption: Workflow for a NanoBiT® β-arrestin recruitment assay.

Detailed Protocol: NanoBiT® β-Arrestin Recruitment Assay

This protocol describes a bioluminescence resonance energy transfer (BRET)-based assay using Promega's NanoBiT® technology.[14]

Materials:

  • Cell Line: A suitable cell line for transfection, such as HEK293 cells.

  • Expression Plasmids: Plasmids encoding for LPA2 fused to the Large BiT (LgBiT) subunit and β-arrestin-2 fused to the Small BiT (SmBiT) subunit of the NanoLuc® luciferase.

  • Transfection Reagent.

  • Nano-Glo® Live Cell Reagent.

  • White, opaque 96-well plates.

Procedure:

  • Transfection: Co-transfect the cells with the LPA2-LgBiT and SmBiT-β-arrestin-2 plasmids. Seed the transfected cells into a white, opaque 96-well plate and incubate for 24-48 hours.

  • Assay Preparation:

    • Prepare serial dilutions of the sulfamoyl benzoic acid compounds.

    • Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.

  • Measurement:

    • Add the Nano-Glo® Live Cell Reagent to each well and incubate for the recommended time to allow for substrate equilibration.

    • Measure the baseline luminescence.

    • Add the agonist solutions to the wells.

    • Measure the luminescence signal kinetically over a desired time course or at a specific endpoint.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized luminescence against the log concentration of the agonist to determine the EC50 value for β-arrestin recruitment.

Comparative Analysis: Sulfamoyl Benzoic Acid Derivatives vs. Alternatives

A key aspect of validating a novel compound is to compare its performance against established alternatives. The following table summarizes the expected pharmacological profiles of a potent sulfamoyl benzoic acid derivative, the specific LPA2 agonist GRI977143, and the pan-LPA agonist OTP.

CompoundTargetAssayEC50Selectivity ProfileReference
Sulfamoyl Benzoic Acid Derivative (e.g., Cmpd 11d) LPA2Calcium Mobilization1.40 ± 0.51 nMSpecific for LPA2; no detectable effect at LPA1, LPA3, LPA4, LPA5 up to 10 µM.[4]
GRI977143 LPA2Calcium Mobilization3.3 µMSpecific for LPA2; no activation of other LPA GPCRs up to 10 µM.[15]
Octadecenyl Thiophosphate (OTP) LPA1, LPA2, LPA3VariesBroadPan-agonist at multiple LPA receptor subtypes.[7]

Interpreting the Data: The sulfamoyl benzoic acid derivatives, including GRI977143, are expected to show high potency (low EC50 values) and a clean selectivity profile, primarily activating the LPA2 receptor. In contrast, OTP will likely demonstrate agonism across multiple LPA receptor subtypes, highlighting the superior specificity of the sulfamoyl benzoic acid scaffold.

Conclusion: A Robust Framework for LPA2 Agonist Validation

The validation of LPA2 agonist activity for sulfamoyl benzoic acid compounds requires a systematic and multi-pronged approach. By combining a primary functional assay, such as calcium mobilization, with mechanistic assays like GTPγS binding and β-arrestin recruitment, researchers can build a comprehensive and compelling data package. This guide provides the foundational knowledge and detailed protocols to confidently assess the potency, efficacy, and selectivity of novel LPA2 agonists, paving the way for the development of next-generation therapeutics targeting this important GPCR.

References

  • LPAR2 (lysophosphatidic acid receptor 2). Atlas of Genetics and Cytogenetics in Oncology and Haematology. [Link]

  • Kiss, G. N., et al. (2012). Virtual Screening for LPA2-Specific Agonists Identifies a Nonlipid Compound with Antiapoptotic Actions. Molecular Pharmacology, 82(6), 1162–1173. [Link]

  • Shankara, S., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 7136-7140. [Link]

  • Lin, M. E., et al. (2008). Regulation of the LPA2 Receptor Signaling through the Carboxyl-Terminal Tail-Mediated Protein-Protein Interactions. Cellular Signalling, 20(9), 1579-1589. [Link]

  • Ruzza, C., et al. (2023). In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. Frontiers in Pharmacology, 14, 1267414. [Link]

  • Cell surface LPA receptors and their downstream signaling pathways. ResearchGate. [Link]

  • Ye, X., et al. (2009). Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance. Genes & Diseases, 1(2), 179-193. [Link]

  • Choi, J. W., et al. (2010). LPA Receptors: Subtypes and Biological Actions. Annual Review of Pharmacology and Toxicology, 50, 157-186. [Link]

  • Lin, M. E., et al. (2008). Regulation of the LPA2 receptor signaling through the carboxyl-terminal tail-mediated protein-protein interactions. PubMed, 18501254. [Link]

  • G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling. MDPI. [Link]

  • Yung, Y. C., et al. (2014). LPA receptor signaling: pharmacology, physiology, and pathophysiology. Journal of Lipid Research, 55(7), 1192-1214. [Link]

  • Kiss, G. N. (2012). Pharmacological and cellular characterization of GRI977143, a novel nonlipid LPA2 receptor agonist identified by virtual screeni. University of Tennessee Health Science Center. [Link]

  • LPA receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • LPA Receptor Signaling: Pharmacology, Physiology, and Pathophysiology. ResearchGate. [Link]

  • Yung, Y. C., et al. (2015). Promising Pharmacological Directions in the World of Lysophosphatidic Acid Signaling. Biomolecules & Therapeutics, 23(1), 1-11. [Link]

  • Shankara, S., et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. PubMed, 25118919. [Link]

  • Choi, J. W., et al. (2010). LPA Receptors: Subtypes and Biological Actions. Annual Reviews. [Link]

  • Khiar-Fernández, N., et al. (2021). A novel agonist of the type 1 lysophosphatidic acid receptor (LPA1), UCM-05194, shows efficacy in neuropathic pain amelioration. Journal of Medicinal Chemistry, 64(15), 11448-11464. [Link]

  • How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube. [Link]

  • GTPγS Binding Assay. Creative Bioarray. [Link]

  • Stahl, E. L., et al. (2018). Characterization of the GTPγS release function of a G protein-coupled receptor. PLoS One, 13(12), e0208291. [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. NCBI Bookshelf. [Link]

  • Ruzza, C., et al. (2023). In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. Frontiers. [Link]

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers. [Link]

  • LPA receptor signaling: pharmacology, physiology, and pathophysiology. Semantic Scholar. [Link]

  • Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.16. [Link]

  • Comparative analyses of lysophosphatidic acid receptor-mediated signaling. PMC. [Link]

  • Bandoh, K., et al. (2000). Lysophosphatidic acid (LPA) receptors of the EDG family are differentially activated by LPA species. FEBS Letters, 478(1-2), 159-165. [Link]

  • Tigyi, G., et al. (2014). Lysophosphatidic acid type 2 receptor agonists in targeted drug development offer broad therapeutic potential. American Journal of Physiology-Gastrointestinal and Liver Physiology, 307(7), G675-G687. [Link]

  • CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]

  • Pharmacokinetic and Pharmacodynamic Characterization of an Oral Lysophosphatidic Acid Type 1 Receptor-Selective Antagonist. ResearchGate. [Link]

  • Ca2+ Mobilization Assay. Creative Bioarray. [Link]

  • Fluorescence-based Calcium Mobilization Assay with the CELENA® X High Content Imaging System. Logos Biosystems. [Link]

  • FLIPR Calcium 3 Assay Kit. Molecular Devices. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-[(Carbamoylmethyl)sulfamoyl]benzoic acid

Executive Summary & Chemical Identification 3-[(Carbamoylmethyl)sulfamoyl]benzoic acid is a sulfonamide derivative typically utilized as an intermediate in organic synthesis and drug development. Unlike common solvents o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

3-[(Carbamoylmethyl)sulfamoyl]benzoic acid is a sulfonamide derivative typically utilized as an intermediate in organic synthesis and drug development. Unlike common solvents or simple salts, this compound possesses dual functional groups (carboxylic acid and sulfonamide) that dictate its specific waste stream classification.

Improper disposal of this compound risks contamination of aqueous systems and violation of RCRA (Resource Conservation and Recovery Act) standards due to its potential biological activity and acidity. This guide provides a validated, step-by-step protocol for its containment and disposal.

Chemical Profile
ParameterData
CAS Number 848290-20-0
Formula C₉H₁₀N₂O₅S
Molecular Weight 258.25 g/mol
Physical State Solid (Powder)
Acidity (pKa) Acidic (Carboxylic acid moiety)
Solubility Soluble in DMSO, Methanol; Low solubility in water (pH dependent)

Hazard Assessment (GHS Classification)

Before initiating any disposal workflow, operators must acknowledge the specific hazards associated with this compound. It is classified as an Irritant .[1]

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[2][3][5]

  • H335: May cause respiratory irritation.[1][2][3][5]

Critical Incompatibilities:

  • Strong Oxidizers: Risk of exothermic reaction.

  • Strong Bases: Will undergo neutralization, potentially generating heat.

Waste Stream Classification

For regulatory compliance, 3-[(Carbamoylmethyl)sulfamoyl]benzoic acid must be segregated into the Solid Organic Acid or Hazardous Organic Waste stream. It is NOT suitable for drain disposal or municipal trash.

Decision Logic for Waste Segregation

The following diagram illustrates the decision matrix for segregating this specific chemical based on its physical state in your workflow.

WasteSegregation Start Waste Generation: 3-[(Carbamoylmethyl)sulfamoyl]benzoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Powder Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidStream Stream: SOLID ORGANIC HAZARD (Container: HDPE Wide-Mouth) Solid->SolidStream Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck AqAcid Aqueous Acidic Waste (pH < 7) SolventCheck->AqAcid Water/Buffer Based OrgSolv Organic Solvent Waste (Halogenated/Non-Halogenated) SolventCheck->OrgSolv DMSO/MeOH/DCM

Figure 1: Waste segregation logic ensuring compliance with chemical compatibility standards.

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Use this for expired stocks, contaminated weighing boats, or spill cleanup residues.

  • Primary Containment: Transfer the solid waste into a clear, chemically resistant plastic bag (polyethylene) or a dedicated wide-mouth HDPE jar.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: Must be written out fully (no abbreviations). Use "3-[(Carbamoylmethyl)sulfamoyl]benzoic acid".[6]

    • Hazards: Check "Toxic" and "Irritant".[1]

  • Secondary Containment: Place the sealed primary container into the laboratory's designated "Solid Hazardous Waste" drum.

  • Documentation: Log the weight in your satellite accumulation area logbook.

Protocol B: Liquid Waste Disposal (Solutions)

Use this for reaction mixtures or mother liquors.

  • Characterize the Solvent:

    • If dissolved in DMSO, Methanol, or Acetone : Dispose of in the Organic Solvent Waste carboy.

    • If dissolved in Water/Buffer : Dispose of in the Aqueous Acid Waste carboy.[7]

  • Compatibility Check: Ensure the receiving carboy does not contain strong bases (e.g., Sodium Hydroxide waste) or strong oxidizers (e.g., Nitric Acid waste). Mixing will cause rapid heating and pressurization.

  • Rinsing: Rinse the original glassware with a small volume of the compatible solvent and add the rinse to the waste container to ensure quantitative transfer.

Protocol C: Empty Container Management

For original vendor bottles (Sigma-Aldrich, Enamine, etc.).

  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or Water).

  • Rinsate Disposal: Collect all three rinses and dispose of them as Liquid Hazardous Waste (see Protocol B).

  • Defacing: Cross out the label and the CAS number. Mark the bottle as "EMPTY".

  • Final Disposal: Place the clean, defaced bottle in the glass recycling or trash, depending on local facility rules for triple-rinsed containers.

Emergency Spill Response

In the event of a spill, immediate action is required to prevent respiratory exposure to the dust.

SpillResponse Alert 1. ALERT & ISOLATE Notify personnel. Demarcate area. PPE 2. PPE DONNING Nitrile gloves, Lab coat, Safety Goggles, N95/P100 Mask Alert->PPE Contain 3. CONTAINMENT Cover powder with damp paper towel to prevent dust generation. PPE->Contain Clean 4. CLEANUP Scoop material. Wipe area with soap/water. pH check surface. Contain->Clean Dispose 5. DISPOSAL Place all materials in Hazardous Waste bag. Clean->Dispose

Figure 2: Emergency response workflow for solid powder spills.

Specific Cleanup Note: Because the compound is an acid, a final wipe-down with a mild sodium bicarbonate solution (5%) can ensure neutralization of any residues on the benchtop, followed by a water rinse.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 3-[(Carbamoylmethyl)sulfamoyl]benzoic acid. Retrieved from

  • PubChem. (n.d.). Compound Summary: Sulfonamide Derivatives. National Library of Medicine. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from

  • Enamine. (n.d.).[8] Material Safety Data Sheet: 3-[(Carbamoylmethyl)sulfamoyl]benzoic acid. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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